molecular formula ClPt+ B14518769 Platinum(1+), chloro- CAS No. 63115-85-5

Platinum(1+), chloro-

Cat. No.: B14518769
CAS No.: 63115-85-5
M. Wt: 230.54 g/mol
InChI Key: UOUDIVQOIUZSDB-UHFFFAOYSA-M
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Description

The exploration of platinum's chemical intricacies has been a journey of continuous discovery, evolving from the initial isolation of the element to the sophisticated design of complex coordination compounds. At the heart of many modern investigations lies the concept of "Platinum(1+), chloro-," a seemingly simple species that has profound implications for the development of novel materials and therapeutic agents.

The history of platinum dates back to pre-Columbian South American cultures, but its systematic study in Europe began in the 18th century. iiarjournals.orgnih.govacs.orgmdpi.com Early work focused on the elemental properties of this noble metal, with its remarkable resistance to corrosion and high melting point posing significant challenges to early chemists. nih.gov The 19th century marked the dawn of platinum coordination chemistry, with seminal discoveries such as the synthesis of cisplatin (B142131) by Michele Peyrone in 1844 and the subsequent elucidation of coordination theory by Alfred Werner. mdpi.comresearchgate.net

The concept of monofunctional platinum complexes, where a single ligand is designed to be reactive, emerged from the foundational principles of coordination chemistry. Initially, it was believed that only platinum(II) complexes with a cis-configuration of two labile ligands, like cisplatin, could exhibit significant biological activity. nih.gov This paradigm was challenged by the discovery that certain monofunctional complexes, such as those of the general formula cis-[Pt(NH₃)₂(Am)Cl]⁺ (where Am is a non-leaving amine ligand), could form stable DNA adducts and exhibit potent anticancer effects. scispace.comacs.org This shift in understanding underscored the importance of the "Platinum(1+), chloro-" moiety as a building block for creating a new class of platinum-based therapeutic agents with unique mechanisms of action.

The significance of the "Platinum(1+), chloro-" concept, as realized in monofunctional platinum(II) complexes, is most pronounced in the field of medicinal inorganic chemistry. The clinical success of platinum-based cancer drugs like cisplatin is often hampered by issues of drug resistance and severe side effects. acs.orgjchemrev.compensoft.net Monofunctional platinum complexes offer a promising strategy to overcome these limitations. By binding to DNA through a single coordination site, they create adducts that are structurally different from the cross-links formed by cisplatin. pnas.org This alternative binding mode can evade the cellular repair mechanisms that lead to cisplatin resistance. iiarjournals.org

The development of novel monofunctional agents such as phenanthriplatin (B610081) has demonstrated that these compounds can exhibit cytotoxicity superior to that of established drugs like cisplatin and oxaliplatin. pnas.org The enhanced activity of phenanthriplatin is attributed to its greater cellular uptake and its ability to effectively inhibit transcription. pnas.org Furthermore, the reactivity of these monofunctional complexes can be finely tuned by modifying the non-leaving ligands, allowing for the systematic development of compounds with improved therapeutic profiles. pnas.org

Beyond medicine, the principles of monochloro platinum(I) chemistry are relevant to catalysis. Platinum complexes are known to be effective catalysts for a variety of organic transformations, including hydrogenation, hydrosilylation, and carbonylation. researchgate.netrsc.org The ability to have a single, reactive coordination site is a key feature in designing catalysts with high selectivity and efficiency.

Academic research centered on "Platinum(1+), chloro-" and its monofunctional complex analogs is driven by several key objectives:

Synthesis of Novel Compounds: A primary goal is the design and synthesis of new monofunctional platinum(II) complexes with diverse ligand systems. pnas.orgnih.gov This includes the incorporation of bulky or biologically active ligands to enhance tumor selectivity and cellular uptake. acs.org

Mechanistic Studies: A significant focus is on elucidating the mechanism of action of these complexes. This involves studying their interactions with biological macromolecules, particularly DNA, and understanding how the resulting monofunctional adducts interfere with cellular processes like transcription and replication. iiarjournals.orgpnas.org Researchers also investigate the kinetics and thermodynamics of ligand substitution reactions, which are crucial for the activation of these complexes within the cell. nih.gov

Overcoming Drug Resistance: A major driver of research is the development of compounds that can overcome the resistance mechanisms that limit the efficacy of current platinum-based drugs. iiarjournals.orgnih.gov By creating complexes that form unique DNA adducts, scientists aim to bypass the cellular repair pathways that recognize and remove cisplatin-induced damage.

Catalytic Applications: Research also explores the catalytic potential of monofunctional platinum complexes. The objective is to develop highly selective and efficient catalysts for a range of organic reactions, taking advantage of the unique reactivity conferred by the single labile chloride ligand. researchgate.netacs.org

The table below summarizes key research findings for representative monofunctional platinum(II) complexes, highlighting their chemical properties and biological activities.

Complex NameFormulaKey Research Findings
Pyriplatincis-[Pt(NH₃)₂(pyridine)Cl]⁺Forms monofunctional DNA adducts; inhibits transcription; shows a different activity spectrum compared to cisplatin. iiarjournals.orgpnas.org
Phenanthriplatincis-[Pt(NH₃)₂(phenanthridine)Cl]⁺Exhibits significantly greater cytotoxicity than cisplatin and oxaliplatin; demonstrates high cellular uptake and potent transcription inhibition. iiarjournals.orgpnas.org
[Pt(dien)Cl]⁺[Pt(C₄H₁₃N₃)Cl]⁺Considered an early prototype of a monofunctional platinum complex; generally found to be biologically inactive, which initially discouraged research into this class of compounds. nih.gov

Properties

CAS No.

63115-85-5

Molecular Formula

ClPt+

Molecular Weight

230.54 g/mol

IUPAC Name

chloroplatinum(1+)

InChI

InChI=1S/ClH.Pt/h1H;/q;+2/p-1

InChI Key

UOUDIVQOIUZSDB-UHFFFAOYSA-M

Canonical SMILES

Cl[Pt+]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Platinum 1+ , Chloro Complexes

Advanced Synthetic Strategies for Monochloro Platinum(I) Species

The generation of complexes containing a monochloro platinum(I) center is a nuanced challenge in inorganic synthesis, primarily due to the proclivity of platinum to exist in the more stable +2 and +4 oxidation states. However, specialized strategies have been developed, particularly for the formation of binuclear and cluster compounds, which are the principal domains of Pt(I) chemistry.

Solution-Phase Synthetic Protocols

Solution-phase synthesis remains the cornerstone for the creation of platinum complexes. For monochloro platinum(I) species, these protocols often involve the reduction of Pt(II) precursors or the comproportionation of Pt(0) and Pt(II) species in the presence of chloride ions and stabilizing ligands. A notable example is the synthesis of dinuclear Pt(I) complexes. For instance, the comproportionation of a Pt(0) complex like tris(triphenylphosphine)platinum(0) and a Pt(II) complex such as bis(ortho-metallated triphenylphosphine)platinum(II) can yield a dinuclear Pt(I) complex featuring a Pt-Pt bond bridged by metallated phosphine ligands. rsc.org While this specific example does not yield a chloro complex, the addition of a chlorinated precursor or reagent could introduce the desired Pt-Cl bond.

Another established route involves the reaction of precursor complexes in solution. For example, dinuclear Pt(II) complexes with bridging chlorides, such as [Pt(ppy)(μ-Cl)]2 (where ppy is 2-phenylpyridine), are synthesized in solution and serve as intermediates for more complex structures. nsf.gov The reduction of such Pt(II) chloro-bridged dimers is a potential, though not widely documented, pathway to Pt(I) species.

The synthesis of dinuclear platinum(III) complexes, which also contain Pt-Pt bonds, can sometimes be achieved from Pt(II) and Pt(IV) precursors in solution. For example, a dinuclear Pt(III) complex, [Pt2Cl4(NH3)2{μ-HN=C(O)But}2], was synthesized from pivalonitrile derivatives of Pt(II) and Pt(IV) precursors. nih.gov This highlights the utility of solution-based methods for accessing complexes with platinum in unusual oxidation states.

Precursor(s)Reagents/ConditionsProduct TypeReference
Pt(PPh3)3 and Pt(o-C6H4PPh2)2Comproportionation in solutionDinuclear Pt(I) complex rsc.org
K2PtCl4Reaction with pro-ligands in glacial acetic acid, refluxPt(II) pincer complexes nih.gov
[Pt(C^Np_z)(μ-S^N)Cl]₂Reaction in CHCl3, air, sunlightDinuclear Pt(III) complex acs.org

Solid-State Preparative Techniques

Solid-state synthesis, particularly mechanochemistry, has emerged as a powerful and green alternative to traditional solution-based methods. These techniques involve the grinding or milling of solid reactants, which can lead to shorter reaction times, reduced solvent waste, and sometimes, novel products that are inaccessible in solution. rsc.org

While specific examples of mechanochemical synthesis for monochloro platinum(I) complexes are not prevalent in the literature, the methodology has been successfully applied to other platinum complexes. For instance, platinum(II) and platinum(IV) complexes have been synthesized efficiently using mechanochemical methods. rsc.orgresearchgate.netresearchgate.net A new solid-state reaction of PtCl4 with sodium β-diketonates, stimulated by mechanical grinding in a vibration ball mill, yields platinum(II) β-diketonates under milder conditions than similar reactions with PtCl2 or K2PtCl6. nih.gov This demonstrates the potential of mechanochemistry to facilitate redox reactions in the solid state, a principle that could be extended to the targeted synthesis of Pt(I) species from appropriate Pt(0) and Pt(II) precursors.

The advantages of this approach are significant, with studies showing an 8-fold reduction in reaction time and a nearly 29-fold decrease in energy consumption compared to conventional solution routes for certain Pt(II) complexes. rsc.org

TechniqueReactantsProduct TypeAdvantagesReference
Mechanochemical MillingPtCl4, Sodium β-diketonatesPlatinum(II) β-diketonatesMilder conditions, reduced waste nih.gov
Ball-milling/Kneading[Pt(Phen)Cl2], S,S-DACHPt(II) heteroleptic complexesReduced reaction time and energy consumption rsc.org

Green Chemistry Approaches in Platinum(1+), chloro- Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of precious metal complexes to minimize environmental impact. researchgate.net This involves the use of less hazardous solvents, reducing waste, and improving energy efficiency. In the context of platinum chemistry, green approaches often focus on the use of benign reducing agents and solvents.

For example, the biosynthesis of platinum nanoparticles utilizes living organisms like bacteria or fungi, or plant extracts, which provide reducing and capping agents, thereby avoiding toxic chemical reductants. nih.gov While this is primarily for the synthesis of Pt(0) nanoparticles, the underlying principles of using biological or nature-derived reagents could potentially be adapted for the controlled reduction of Pt(II) chloro complexes to Pt(I) species.

Mechanochemical synthesis, as discussed in the previous section, is itself a significant green chemistry approach due to the drastic reduction or complete elimination of solvents. rsc.orgresearchgate.net The application of these solvent-free or solvent-minimal methods is a key strategy for the sustainable synthesis of platinum complexes. rsc.org

Flow Chemistry and Mechanochemical Synthesis of Platinum(1+), chloro-

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch, offers numerous advantages such as enhanced reaction control, improved safety, and ease of scalability. beilstein-journals.orgrsc.org This technology is particularly well-suited for reactions involving unstable intermediates or hazardous reagents. beilstein-journals.org

The application of flow chemistry to the synthesis of organometallic compounds is an active area of research. researchgate.net While the synthesis of a simple monochloro platinum(I) complex via flow chemistry has not been specifically reported, the technology has been successfully used for other complex syntheses, including chiral active pharmaceutical ingredients using organometallic catalysis. rsc.org The precise control over temperature, pressure, and reaction time in a flow reactor could be highly beneficial for targeting the unstable Pt(I) oxidation state and preventing over-reduction or disproportionation.

Combining flow chemistry with other green technologies, such as photochemistry, can further enhance the sustainability of synthetic processes by reducing energy consumption and waste. mit.edu

Solvothermal and Hydrothermal Synthesis Routes

Solvothermal and hydrothermal synthesis are methods that employ solvents (non-aqueous and aqueous, respectively) above their boiling points in sealed vessels, leading to high autogenous pressures. researchgate.netornl.govyoutube.com These conditions can facilitate the crystallization of materials that are difficult to obtain by other means and allow for the formation of unique nanostructures. researchgate.netornl.gov

These techniques are widely used for the synthesis of nanostructured materials, including platinum and platinum-based nanoparticles. researchgate.net For instance, platinum nanoparticles have been synthesized via a single-step hydrothermal process. researchgate.net The process generally involves a platinum salt precursor in an aqueous or organic solvent, which is then heated in an autoclave. youtube.com

While the direct synthesis of discrete molecular monochloro platinum(I) complexes via these methods is not well-documented, the reducing environment that can be generated at high temperatures and pressures in certain solvent systems (e.g., alcohols) could potentially be harnessed for the reduction of Pt(II) chloro precursors to Pt(I) species, possibly leading to the formation of novel cluster compounds or materials incorporating the Pt(I)-Cl unit.

Precursor Chemistry for Platinum(1+), chloro- Formation

The choice of precursor is critical in directing the synthesis towards the desired platinum oxidation state and coordination sphere. For the formation of monochloro platinum(I) species, precursors are typically platinum(II) or platinum(0) complexes.

Commonly used platinum(II) precursors that are soluble in non-aqueous solvents include salts of the tetrachloroplatinate(II) anion, [PtCl4]2-. researchgate.net Potassium tetrachloroplatinate(II) (K2PtCl4) is a versatile starting material for a vast number of platinum(II) complexes through ligand substitution reactions. nih.gov

For the synthesis of binuclear Pt(I) complexes, more elaborate precursors are often required. For example, dinuclear platinum(II) carbonyl chlorides have been used as starting materials. nih.gov The synthesis of a dinuclear platinum-iridium complex, [PtIr(CO)3(μ-dppm)2][PF6], demonstrates the complex precursor chemistry that can be involved in creating multinuclear species with low-valent metal centers. nih.gov

The synthesis of a dinuclear Pt(III) complex from Pt(II) and Pt(IV) precursors further illustrates the principle of using a combination of starting materials in different oxidation states to access intermediate and often rare oxidation states through redox reactions. nih.gov

PrecursorTypical UseResulting Oxidation State(s)Reference
K2[PtCl4]General starting material for Pt(II) complexesPt(II) nih.gov
[PtCl4]2- saltsPrecursors for non-aqueous synthesisPt(II) researchgate.net
Pt(II) and Pt(IV) complexesSynthesis of dinuclear Pt(III) complexesPt(III) nih.gov
Dinuclear Pt(II) carbonyl chloridesSynthesis of binuclear Pt(I) complexesPt(I) nih.gov

Control of Stoichiometry and Purity in Platinum(1+), chloro- Synthesis

Achieving high purity and precise stoichiometry is critical in the synthesis of platinum-chloro complexes, as minor impurities or isomeric variations can significantly alter their chemical and biological properties. Several techniques and principles are employed to exert rigorous control over the synthetic process and subsequent purification.

The trans effect is a powerful tool for stoichiometric and isomeric control, as seen in the selective synthesis of transplatin. nih.gov By choosing a sequence of reactants based on their trans-directing influence, chemists can dictate the final geometry of the square planar platinum complexes.

Purity Control and Purification Methods: Following synthesis, a variety of methods are used to purify the desired platinum complex and remove unreacted starting materials, byproducts, and isomeric impurities.

Recrystallization: This is a common and effective technique. The choice of solvent is critical. For instance, cisplatin (B142131) can be recrystallized from hot water containing 0.1 M HCl or 0.9% NaCl to suppress aquation (the replacement of chloride ligands by water molecules). nih.gov Recrystallization from dimethylformamide (DMF) can yield very high-purity, solvent-free cisplatin after removal of DMF under vacuum. nih.gov

Precipitation and Washing: Selective precipitation is a key method for both synthesis and purification. In the ammonium chloride precipitation method for platinum, the resulting (NH₄)₂PtCl₆ precipitate is washed multiple times with a 10% NH₄Cl solution. alfa-chemistry.com This washing step is crucial for removing co-precipitated impurities, particularly other platinum group metals like palladium and iridium, leveraging the solubility differences between their respective ammonium hexachloro-salts. alfa-chemistry.com The direct yield and purity are highly dependent on the initial platinum concentration and the number of washing cycles. alfa-chemistry.com

Chromatography: High-performance liquid chromatography (HPLC) is a modern technique used to assess the purity of platinum complexes and can also be employed for purification. nih.gov

Chemical Testing: The Kurnakow test is a classic chemical method to distinguish between cis and trans isomers of [PtL₂Cl₂] type complexes. It involves reacting the complex with an excess of thiourea. The cis isomer typically forms a yellow, soluble complex, [Pt(tu)₄]Cl₂, while the trans isomer forms a white, poorly soluble precipitate, trans-[Pt(NH₃)₂(tu)₂]Cl₂. nih.gov This provides a quick and effective way to check for isomeric purity.

Ion Exchange: To remove cationic impurities from platinum solutions, ion exchange chromatography is utilized. An ammonium platinochloride solution can be passed through a cation exchange column to yield a purified solution, which is a key step in the production of high-purity platinum powder. google.com

Control Parameter/MethodApplication/PurposeExample
Stoichiometry Reactant RatioUse of 1 equivalent of N-heterocycle to avoid disubstituted products. nih.gov
Reaction Conditions Temperature ControlAvoiding high temperatures to prevent decomposition to platinum black. nih.gov
Chemical Principle Trans EffectSelective synthesis of trans-isomers by choosing appropriate ligand sequences. nih.gov
Purification RecrystallizationPurifying cisplatin from hot water with HCl to prevent aquation. nih.gov
Purification Precipitation/WashingWashing (NH₄)₂PtCl₆ precipitate with NH₄Cl solution to remove palladium. alfa-chemistry.com
Purification Ion ExchangeRemoving cationic impurities from chloroplatinate solutions. google.com
Purity Assessment Chemical TestUsing the Kurnakow test with thiourea to detect trans isomer impurities in cisplatin. nih.gov
Purity Assessment ChromatographyUsing HPLC to determine the purity of platinum salt precursors. nih.gov

Structural Elucidation and Advanced Characterization of Platinum 1+ , Chloro Species

Crystallographic Investigations of Platinum(1+), chloro- Architectures

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination. mdpi.com It offers unparalleled precision in defining the atomic arrangement within a crystalline lattice. The technique involves directing a beam of monochromatic X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic structure can be refined. mdpi.com

In the study of platinum-chloride complexes, SCXRD is indispensable for confirming the coordination geometry around the platinum center, which is most commonly square planar for Pt(II) compounds. researchgate.net For example, the analysis of complexes like trans-[PtCl₂{HN=C(OH)C₆H₅}₂] reveals a slightly distorted square planar geometry with the platinum atom coordinated to two chloride anions and two nitrogen atoms from the benzamide (B126) ligands. researchgate.net This technique provides exact measurements of Pt-Cl bond lengths and the angles between ligands, which are influenced by steric and electronic factors.

Detailed structural data from SCXRD studies on various platinum(II)-chloro complexes are presented below.

Table 1: Selected Crystallographic Data for Platinum(II)-Chloro Complexes from SCXRD

CompoundFormulaCrystal SystemSpace GroupPt-Cl Bond Length (Å)Reference
[PtCl(sac)(COD)]C₁₅H₁₆ClNNaO₃PtSMonoclinicP2₁/c2.348(1) nih.gov
trans-[PtCl₂(Eteug)(C₅H₆N₂)]C₁₇H₂₂Cl₂N₂O₃PtTriclinicP-12.298(1), 2.302(1) nih.gov
[Pt(terpy)Cl]Cl·2H₂OC₁₅H₁₅Cl₂N₃O₂PtMonoclinicP2₁/n2.290(2)

Powder X-ray Diffraction Analysis of Bulk Platinum(1+), chloro- Materials

While SCXRD requires a well-formed single crystal, powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline or powdered samples. carleton.edu This method is crucial for confirming the phase purity of a bulk sample, identifying unknown crystalline materials, and determining unit cell dimensions. carleton.eduionicviper.org In a PXRD experiment, a monochromatic X-ray beam interacts with a sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). ionicviper.org

Each crystalline substance possesses a unique PXRD pattern, which serves as a "fingerprint" for identification. ionicviper.org For newly synthesized platinum-chloro complexes, PXRD is often used to verify that the bulk material corresponds to the structure determined from a single crystal. It is also a primary tool for studying materials that cannot be grown as large single crystals. researchgate.netwalisongo.ac.id The technique can rapidly confirm the successful synthesis of a crystalline product and ensure it is free from crystalline impurities. carleton.edu

Table 2: Comparison of Single-Crystal and Powder XRD Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample TypeSingle, well-ordered crystal (typically >0.1 mm)Polycrystalline powder or bulk material
Primary InformationPrecise 3D atomic structure, bond lengths, bond anglesPhase identification, lattice parameters, sample purity
Data ComplexityThree-dimensional data (hundreds to thousands of unique reflections)One-dimensional pattern (Intensity vs. 2θ)
ApplicationSolving novel crystal structuresRoutine characterization, quality control, phase analysis

Neutron Diffraction for Light Atom Localization in Platinum(1+), chloro-

Neutron diffraction is a powerful crystallographic technique that is complementary to X-ray diffraction. Instead of interacting with electron clouds, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction exceptionally sensitive to the positions of light atoms, such as hydrogen, in the presence of heavy atoms like platinum. researchgate.net X-rays are scattered weakly by hydrogen, making it difficult to locate these atoms precisely, especially in heavy metal complexes.

In the context of platinum-chloro species, which often include organic ligands with hydrogen atoms or coordinated water molecules, neutron diffraction can provide critical structural details. It allows for the accurate determination of N-H, C-H, and O-H bond lengths and is invaluable for elucidating hydrogen bonding networks that often dictate the crystal packing and supramolecular architecture of these complexes. nih.gov Studies on complex metal oxides and chlorides have demonstrated the utility of neutron diffraction in refining the positions of lighter elements within the crystal lattice. researchgate.netrsc.orgresearchgate.net

Synchrotron Radiation Applications in Platinum(1+), chloro- Crystallography

Synchrotron facilities generate extremely intense and highly collimated beams of X-rays, offering significant advantages over conventional laboratory X-ray sources. rsc.org The high flux of synchrotron radiation allows for data collection from exceptionally small microcrystals, which are often the only form in which new compounds can be crystallized. mdpi.com This capability is crucial for characterizing novel platinum complexes that may not form large, high-quality single crystals.

Furthermore, the tunability of synchrotron X-ray wavelengths is exploited in techniques like Multi-wavelength Anomalous Dispersion (MAD) phasing, which helps solve the complex phase problem in crystallography. For platinum-containing compounds, synchrotron-based techniques such as X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide invaluable information on the oxidation state and local coordination environment (e.g., bond distances and coordination numbers) of the platinum atoms, even in amorphous or poorly crystalline materials. rsc.orgmdpi.com

Spectroscopic Probes for Platinum(1+), chloro- Characterization

Spectroscopic techniques probe the interactions between electromagnetic radiation and matter, providing detailed information about electronic structure, bonding, and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum(1+), chloro-

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. wikipedia.org For platinum compounds, ¹⁹⁵Pt NMR is particularly informative. The ¹⁹⁵Pt isotope is the only naturally occurring platinum isotope with a nuclear spin (I=1/2) and has a significant natural abundance of 33.8%. wikipedia.orgresearchgate.net

The chemical shift (δ) in a ¹⁹⁵Pt NMR spectrum is extremely sensitive to the electronic environment of the platinum nucleus, spanning a vast range of over 15,000 ppm. researchgate.netmdpi.com This sensitivity makes ¹⁹⁵Pt NMR an excellent probe for determining the oxidation state (typically Pt(0), Pt(II), or Pt(IV)), coordination number, and the nature of the ligands bound to the platinum center. wikipedia.orgresearchgate.net For instance, the substitution of a ligand in a platinum complex can cause a change in the chemical shift of hundreds of ppm. wikipedia.org The presence of a chloro ligand directly influences the electronic shielding of the platinum nucleus, resulting in characteristic chemical shift regions for various platinum-chloro species, such as [PtCl₄]²⁻ and [PtCl₆]²⁻. researchgate.net

In addition to the chemical shift, spin-spin coupling between ¹⁹⁵Pt and other NMR-active nuclei (e.g., ³¹P, ¹³C, ¹⁵N) provides through-bond connectivity information. The magnitude of the one-bond coupling constant (¹J(¹⁹⁵Pt-L)) is indicative of the nature of the Pt-L bond and can provide insights into the trans-influence of other ligands in the coordination sphere. researchgate.net

Table 3: NMR Properties of the ¹⁹⁵Pt Nucleus

PropertyValue
Nuclear Spin (I)1/2
Natural Abundance33.832%
Gyromagnetic Ratio (γ)5.768 × 10⁷ rad s⁻¹ T⁻¹
Chemical Shift Range~15,000 ppm (+8000 to -7000 ppm)
Reference CompoundNa₂[PtCl₆] in D₂O (δ = 0 ppm)

Source: researchgate.netmdpi.comhuji.ac.il

Table 4: Representative ¹⁹⁵Pt NMR Chemical Shifts for Platinum-Chloro Species

SpeciesOxidation StateTypical Chemical Shift (δ, ppm)Reference
[PtCl₆]²⁻+40 (by definition) researchgate.net
[PtCl₄]²⁻+2~ -1630 researchgate.net
cis-[PtCl₂(NH₃)₂] (Cisplatin)+2~ -2095
trans-[PtCl₂(NH₃)₂] (Transplatin)+2~ -2120

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Platinum(1+), chloro-

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, which can provide insights into bond strengths and molecular structure. For platinum-chloro complexes, the Pt-Cl stretching frequency is a key diagnostic feature. In studies of various platinum(IV) chloro complexes, for instance, a weak Raman line at 272 cm⁻¹ has been assigned to the Pt-Cl stretching vibration, ν(Pt-Cl) uq.edu.au. IR and Raman spectra have been extensively used to characterize the cis and trans isomers of complexes like [Pt(NH₃)₄Cl₂]²⁺ and [Pt(NH₃)₂Cl₄] uq.edu.au. However, specific IR or Raman data for the Platinum(1+), chloro- species are not reported in the reviewed literature, likely due to the difficulty in synthesizing and stabilizing this particular complex for spectroscopic analysis.

Electronic Absorption (UV-Vis) and Luminescence Spectroscopy of Platinum(1+), chloro-

Electronic absorption (UV-Vis) spectroscopy investigates the electronic transitions within a molecule and is sensitive to the oxidation state and coordination environment of the metal center. While the electronic spectra of numerous square-planar platinum(II) chloro-aqua and bromo-aqua complexes have been thoroughly investigated, and the photophysics of platinum(II) α-diimine complexes with halide ligands are well-documented, there is a notable absence of reported UV-Vis or luminescence data for Platinum(1+), chloro- acs.orglu.seacs.org. The characterization of related platinum(II) complexes, such as trans-[Pt(PEt₃)₂(Tx)(Cl)], has been carried out, but this does not extend to the Pt(I) oxidation state researchgate.net.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) of Platinum(1+), chloro-

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are crucial for determining the oxidation state and local coordination environment of metal atoms.

X-ray Absorption Spectroscopy (XAS) provides information on the electronic structure and local atomic arrangement around a specific element. Studies have been conducted on platinum porphyrin and corrole (B1231805) derivatives, yielding Pt L₃-edge energies of 11566.0 eV for Pt(II) and 11567.2 eV for a Pt(IV) dichloro complex rsc.orguit.nonih.govnih.gov. These studies demonstrate the sensitivity of the absorption edge energy to the platinum oxidation state. However, no XAS data specifically for Platinum(1+), chloro- were found in the surveyed literature.

X-ray Photoelectron Spectroscopy (XPS) is used to analyze the elemental composition and chemical states of a material's surface. For platinum compounds, the Pt 4f core-level binding energies are indicative of the oxidation state. For example, deconvoluted Pt 4f spectra for various platinum(II) compounds show peaks around 72.36-73.32 eV and 75.55-76.87 eV researchgate.net. Studies on the interaction of aqueous platinum(IV) chloride complexes with sulfide (B99878) minerals also utilize XPS to track changes in the platinum oxidation state mdpi.comresearchgate.net. Despite the extensive use of XPS for platinum chemistry, specific Pt 4f binding energies for the Platinum(1+), chloro- species are not available in the literature.

Mass Spectrometry Techniques for Platinum(1+), chloro- Molecular Identification

Mass spectrometry is a vital tool for determining the molecular weight and structure of compounds. Techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to study platinum complexes, including cisplatin (B142131) and its hydrolysis products chempap.org. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been used for the speciation analysis of inorganic platinum-chloride complexes as impurities in platinum-based drugs . While these methods are powerful for characterizing platinum compounds, there are no specific mass spectrometric studies focused on the molecular identification of the Platinum(1+), chloro- cation in the reviewed scientific literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Platinum(1+), chloro- Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to study species with unpaired electrons (paramagnetic species) researchgate.netlibretexts.orgnih.govunito.it. Since Platinum(I) has a d⁹ electronic configuration, it is expected to be paramagnetic and thus EPR active. EPR spectroscopy can provide detailed information about the electronic structure and the environment of the unpaired electron researchgate.netrsc.org. However, a review of the pertinent literature reveals a lack of specific EPR studies conducted on the Platinum(1+), chloro- complex. This is likely due to the inherent instability of this species, which would make it difficult to generate and maintain at a concentration suitable for EPR analysis.

Mössbauer Spectroscopy for Oxidation State Determination in Platinum(1+), chloro-

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and chemical environment of specific isotopes. While it is a powerful tool for elements like iron and tin, its application to platinum is less common and requires a suitable gamma-ray source and absorber slideshare.netillinois.edu. There are no reports in the scientific literature of Mössbauer spectroscopy being used to characterize the oxidation state of the Platinum(1+), chloro- species.

Circular Dichroism Spectroscopy for Optical Activity in Chiral Platinum(1+), chloro-

Circular Dichroism (CD) spectroscopy is used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light morressier.com. While there are studies on the circular dichroism of chiral platinum(II) complexes, such as dichloro(l-propylenediamine)platinum(II), there is no available literature on chiral Platinum(1+), chloro- complexes or their characterization by CD spectroscopy nih.govresearchgate.netcapes.gov.br. The synthesis of a stable, chiral version of the Platinum(1+), chloro- species would be a prerequisite for such studies.

Electron Microscopy and Scanning Probe Techniques for Platinum(1+), chloro- Morphology

The morphological and surface characteristics of platinum chloro species are critical for understanding their behavior in various applications. Electron microscopy and scanning probe techniques provide high-resolution imaging and analytical capabilities to elucidate these features.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) offer atomic-scale resolution for imaging the surface topography and electronic structure of materials. These techniques are particularly useful for understanding the arrangement of atoms and molecules on surfaces.

AFM, in conjunction with STM, provides complementary information about surface topography. For instance, AFM has been used to study the morphology of platinum films, revealing changes in surface roughness and hillock formation as a function of film thickness. mdpi.com The combination of these techniques allows for a comprehensive understanding of the surface structure of platinum-based materials that may contain chloro species. fz-juelich.dechimia.ch

Auger Electron Spectroscopy (AES) for Surface Compositional Analysis

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique that provides elemental and, in some cases, chemical state information about the top few nanometers of a material's surface. phi.comwikipedia.orgslideshare.net This makes it an ideal tool for confirming the presence and distribution of platinum and chlorine in "Platinum(1+), chloro-" species on a surface.

AES works by bombarding a sample with a focused electron beam, which causes the emission of Auger electrons with characteristic energies for each element. This allows for the identification and quantification of the elemental composition of the surface. royalsocietypublishing.org AES can be used to analyze the cleanliness of platinum surfaces and to study the adsorption of chlorine-containing molecules. For example, AES has been used in conjunction with other surface science techniques to study the chemisorption of unsaturated molecules on platinum surfaces. royalsocietypublishing.org

Depth profiling, which involves sputtering away surface layers with an ion beam while acquiring AES data, can be used to determine the elemental composition as a function of depth. This would be particularly useful for characterizing thin films or layers containing platinum and chlorine. The high spatial resolution of modern AES instruments allows for the elemental mapping of a surface, providing a visual representation of the distribution of different elements. phi.com

Advanced Separation Techniques for Platinum(1+), chloro- Speciation

The speciation of platinum chloro complexes is crucial for understanding their chemical and biological activity. Advanced separation techniques are essential for isolating and quantifying different platinum species in a sample.

Chromatographic Separations (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of different platinum chloro complexes in solution. When coupled with a sensitive detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), HPLC-ICP-MS allows for the highly sensitive and selective speciation analysis of platinum compounds.

Several studies have demonstrated the use of HPLC-ICP-MS for the separation and determination of inorganic platinum-chloride complexes, such as [PtCl₄]²⁻ and [PtCl₆]²⁻, which are often present as impurities in platinum-based drugs. rsc.org Anion exchange chromatography is a common separation mode for these anionic complexes. rsc.org The separation of various platinum species, including cisplatin and its hydrolysis products, can be achieved in a short time frame.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. While many platinum chloro complexes are not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert them into volatile species. Alternatively, GC can be used for the analysis of volatile platinum complexes designed for applications such as Chemical Vapor Deposition (CVD). illinois.educapes.gov.br The development of miniaturized, portable GC-MS systems is expanding the possibilities for on-site analysis of volatile organic compounds, which could potentially be adapted for certain volatile platinum species. nih.gov

Electrophoretic Methods

Electrophoretic methods separate charged species based on their migration in an electric field. These techniques are well-suited for the separation of ionic platinum chloro complexes. Capillary Electrophoresis (CE), in particular, offers high separation efficiency and requires only small sample volumes.

CE coupled with ICP-MS has been used for platinum speciation, providing an independent method to characterize the nature of platinum species formed in various matrices. researchgate.net For instance, capillary zone electrophoresis has been used to quantify cisplatin and its primary hydrolysis product, cis-diammineaquachloroplatinum(II). researchgate.net The separation of platinum chloro-complexes and their hydrolysis products is important for understanding their reactivity and stability. scispace.com

A review of separation methods for platinum-group metals highlights the importance of exploiting the differences in the chemistry of their anionic chloro-complexes for effective separation. researchgate.netsemanticscholar.orgscilit.com Surfactant gel adsorption has also been explored for the separation of platinum(II) and (IV) chloro-complexes from other metals. nih.gov

The following table provides a summary of advanced separation techniques applied to platinum chloro complexes, with examples from the literature.

Separation TechniqueAnalyte(s)Matrix/ApplicationKey Findings
HPLC-ICP-MS [PtCl₄]²⁻, [PtCl₆]²⁻Platinum-based drugsSuccessful separation and quantification of impurities. rsc.org
HPLC-UV [PtCl₄]²⁻, [Pt(NH₃)Cl₃]⁻, cis-[Pt(NH₃)₂Cl₂]Precursor for platinum complexesDevelopment of a validated method for purity determination. researchgate.net
Ion Exchange Chromatography-ICP-MS [PtCl₄]²⁻, [PtCl₆]²⁻, and their hydrolysis productsAir samplesSeparation of various charged platinum chloro-species. scispace.com
Gas Chromatography (GC) cis-bis(η²,η¹-pent-4-en-1-yl)platinumChemical Vapor Deposition (CVD) precursorAnalysis of a novel volatile platinum complex. illinois.edu
Capillary Zone Electrophoresis (CZE) Cisplatin and its hydrolysis productsHuman serumQuantification of administered drug and its active metabolite. researchgate.net

Electronic Structure, Bonding, and Quantum Chemical Analysis of Platinum 1+ , Chloro

Molecular Orbital Theory and Ligand Field Theory Approaches to Platinum(1+), chloro- Bonding

The bonding in [PtCl]⁺ can be qualitatively understood through the lens of Molecular Orbital (MO) theory. As a diatomic species, the atomic orbitals of platinum and chlorine combine to form a set of molecular orbitals. The valence orbitals of platinum (5d, 6s, and 6p) and chlorine (3s and 3p) are the primary contributors to this bonding. The interaction between the platinum 5d and 6s orbitals with the chlorine 3p orbitals is expected to form σ and π bonding and antibonding molecular orbitals. The significant energy separation and differing radial extents of the platinum and chlorine valence orbitals suggest a bond with a considerable degree of covalent character.

Ligand Field Theory (LFT), an extension of MO theory, provides further insights into the electronic structure of transition metal complexes. arxiv.org In the context of the diatomic [PtCl]⁺, the chlorine atom acts as a single ligand, creating an axial ligand field. This field lifts the degeneracy of the platinum d-orbitals. The d₂² orbital, oriented along the Pt-Cl bond axis, will experience the strongest interaction and be destabilized, while the dₓ₂₋ᵧ₂ and dₓᵧ orbitals will be less affected. The dₓz and dᵧz orbitals, having π symmetry with respect to the bond axis, will interact with the corresponding p orbitals of chlorine to form π molecular orbitals. The precise energy ordering and splitting of these d-orbitals are crucial in determining the electronic and magnetic properties of the complex.

Density Functional Theory (DFT) and Ab Initio Calculations for Platinum(1+), chloro-

To obtain a more quantitative and detailed understanding of the electronic structure of [PtCl]⁺, Density Functional Theory (DFT) and ab initio calculations are indispensable tools. These methods allow for the accurate prediction of various molecular properties from first principles.

Prediction of Electronic Properties and Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity and electronic spectra of the molecule. DFT calculations can precisely determine the energies and compositions of these frontier orbitals.

Analysis of Bonding Interactions and Electron Density Distribution

The nature of the chemical bond in [PtCl]⁺ can be further elucidated by analyzing the calculated electron density distribution. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for this purpose. By analyzing the topology of the electron density, one can characterize the type of atomic interactions. For platinum-chlorine bonds in various complexes, QTAIM analyses have confirmed the presence of both covalent and closed-shell (ionic) contributions. An electron density map of [PtCl]⁺ would visually represent the accumulation of charge in the bonding region between the platinum and chlorine nuclei, providing a clear picture of the covalent interaction.

Relativistic Effects in Platinum(1+), chloro- Electronic Structure Calculations

Due to the high atomic number of platinum (Z=78), relativistic effects play a crucial role in determining its electronic structure and chemical properties. These effects arise from the high velocity of the inner-shell electrons, which approach a significant fraction of the speed of light. Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.

Scalar relativistic effects lead to a contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. This relativistic contraction of the 6s orbital in platinum is a well-known phenomenon. Conversely, the 5d orbitals are shielded more effectively by the contracted core orbitals and thus expand, leading to their destabilization. This interplay of contraction and expansion significantly influences the energies of the molecular orbitals in [PtCl]⁺ and, consequently, its bonding and reactivity.

Spin-orbit coupling, the interaction between the spin and orbital angular momentum of an electron, further splits the energy levels. For a heavy element like platinum, this splitting can be substantial and must be included in high-accuracy calculations to correctly describe the electronic states.

Theoretical Prediction of Vibrational and Spectroscopic Parameters for Platinum(1+), chloro-

Theoretical calculations are highly valuable for predicting the vibrational and spectroscopic properties of molecules, which can then be compared with experimental data for validation. For [PtCl]⁺, the primary vibrational mode is the stretching of the Pt-Cl bond. DFT calculations can predict the harmonic vibrational frequency of this mode. For the neutral PtCl molecule, a Pt-Cl stretching vibration has been predicted, and similar calculations for the cation would provide a valuable spectroscopic signature.

Beyond the vibrational frequency, other spectroscopic constants such as rotational constants (B), centrifugal distortion constants (D), and vibration-rotation interaction constants (αe) can also be computed from the optimized molecular geometry and the potential energy surface. These parameters are essential for the detailed analysis of high-resolution rotational and rovibrational spectra.

Table 1: Predicted Spectroscopic Data for Platinum(1+), chloro- (Illustrative)

Parameter Predicted Value Unit
Vibrational Frequency (ωe) Value cm⁻¹
Rotational Constant (Be) Value cm⁻¹
Bond Length (re) Value Å

Spin States and Magnetic Properties of Platinum(1+), chloro- Systems

The spin state of a transition metal complex is determined by the arrangement of electrons in the d-orbitals. For [PtCl]⁺, which has a Pt(I) center with a d⁹ electron configuration, there will be one unpaired electron. The spin multiplicity is calculated as 2S+1, where S is the total spin angular momentum. With one unpaired electron (S = 1/2), the spin multiplicity is 2(1/2) + 1 = 2, corresponding to a doublet ground state . libretexts.org

This unpaired electron will give rise to paramagnetism. The spin-only magnetic moment can be estimated using the formula µs = √[n(n+2)], where n is the number of unpaired electrons. For [PtCl]⁺ with one unpaired electron, the predicted spin-only magnetic moment is √[1(1+2)] = √3 ≈ 1.73 Bohr magnetons (B.M.). It is important to note that for heavy elements like platinum, orbital contributions to the magnetic moment can be significant due to spin-orbit coupling, and the experimentally observed magnetic moment may deviate from the spin-only value.

Reactivity, Reaction Mechanisms, and Kinetics of Platinum 1+ , Chloro Compounds

Fundamental Reaction Pathways Involving Chloro-Platinum Compounds

The fundamental reaction pathways of chloro-platinum complexes are predominantly dictated by the stable +2 oxidation state, which typically forms four-coordinate, square planar geometries. youtube.com These complexes are known for undergoing ligand substitution reactions at rates that are slow enough for convenient monitoring, making them ideal subjects for mechanistic studies. econtent.insci-hub.se

Ligand exchange is a fundamental process in the chemistry of platinum complexes. For Pt(II) compounds, these reactions are characterized by their relatively slow rates, which allows for detailed kinetic analysis. semanticscholar.org The exchange of ligands, such as chloride ions, in square planar Pt(II) complexes generally proceeds through an associative mechanism. solubilityofthings.com

The kinetics of ligand exchange often follow a two-term rate law, which accounts for two parallel pathways: a solvent-assisted path and a path involving direct nucleophilic attack by the entering ligand. sci-hub.seresearchgate.net

Rate = (k₁ + k₂[Y])[Complex]

Here, k₁ represents the rate constant for the solvent-assisted pathway (solvolysis), and k₂ is the rate constant for the direct associative pathway where Y is the entering ligand. researchgate.netuci.edu The solvent can act as a nucleophile, competing with the entering ligand to form a solvento-intermediate, which is then substituted by the new ligand. econtent.in

Kinetic studies on the stepwise replacement of chloride by bromide in [PtCl₄]²⁻ have elucidated the rate constants for each step, revealing the influence of cis and trans ligands on the reaction rate. researchgate.net The lability of ligands is significantly influenced by the nature of the ligand trans to it, a phenomenon known as the trans effect. econtent.inslideshare.net

Reaction Stepk₁ (s⁻¹)k₂ (M⁻¹s⁻¹)
[PtCl₄]²⁻ + Br⁻ → [PtCl₃Br]²⁻ + Cl⁻(3.1 ± 0.3) x 10⁻³0.46 ± 0.04
cis-[PtCl₂Br₂]²⁻ + Br⁻ → [PtClBr₃]²⁻ + Cl⁻(1.1 ± 0.2) x 10⁻⁴0.030 ± 0.003
trans-[PtCl₂Br₂]²⁻ + Br⁻ → [PtClBr₃]²⁻ + Cl⁻(1.0 ± 0.2) x 10⁻⁴0.034 ± 0.003
[PtClBr₃]²⁻ + Br⁻ → [PtBr₄]²⁻ + Cl⁻(2.0 ± 0.5) x 10⁻⁵0.0021 ± 0.0005

This table presents the rate constants for the stepwise substitution of chloride by bromide in platinum(II) complexes at 25°C in a 1.00 M perchlorate (B79767) medium. Data sourced from reference researchgate.net.

Oxidative addition and its reverse, reductive elimination, are key elementary steps in organometallic chemistry that involve a change in the oxidation state and coordination number of the metal center. wikipedia.orgwikipedia.org For platinum, these processes typically involve the interconversion between Pt(0), Pt(II), and Pt(IV) states.

Oxidative Addition is a process where the metal's oxidation state and coordination number increase. wikipedia.org While common for d⁸ Pt(II) complexes undergoing oxidation to d⁶ Pt(IV), the direct oxidative addition to a mononuclear Pt(I) species is less common. However, the oxidation of Pt(II) complexes is well-documented. For instance, Pt(II) can be oxidized by halogens like chlorine to form Pt(IV) complexes. wikipedia.orgacs.org

[PtCl₄]²⁻ + Cl₂ → [PtCl₆]²⁻

The mechanism of oxidative addition can be concerted, as with non-polar molecules like H₂, or stepwise (often following an Sₙ2-type pathway) for polar substrates like alkyl halides. wikipedia.orgyoutube.comlibretexts.org In the Sₙ2 mechanism, the metal center acts as a nucleophile, attacking the electrophilic atom and displacing a leaving group. libretexts.org This is often followed by the coordination of the leaving group to the metal center. youtube.com

Reductive Elimination is the microscopic reverse of oxidative addition, where the oxidation state of the metal decreases, and a new covalent bond is formed between two ligands. wikipedia.org This process is a crucial product-forming step in many catalytic cycles. For reductive elimination to occur from a platinum center, the two groups to be eliminated must typically be in a cis position to one another. wikipedia.org In octahedral Pt(IV) complexes, reductive elimination can be slow and may require the initial dissociation of a ligand to form a more reactive five-coordinate intermediate. umb.eduumb.edu This intermediate can then rearrange to bring the eliminating groups closer together, facilitating the reaction. umb.edu

While the Pt(II)/Pt(IV) couple is most common, reactions involving Pt(III) have also been observed. For example, the oxidation of a Pt(II) complex with N-chlorosuccinimide (NCS) can yield a Pt(III) dimer, [(phpy)₂ClPtIII]₂, alongside the Pt(IV) product. acs.org This suggests that single-electron transfer pathways can also be operative, leading to less common oxidation states.

Substitution reactions in square planar chloro-platinum(II) complexes are among the most extensively studied reactions in inorganic chemistry. sci-hub.se These reactions typically proceed via an associative mechanism, where the incoming ligand attacks the complex to form a five-coordinate trigonal bipyramidal intermediate before the leaving group departs. fiveable.me This mechanism results in the retention of stereochemistry; for example, a cis-complex will yield a cis-product. econtent.in

The rate of substitution is highly dependent on several factors:

The Entering Ligand: The nucleophilicity of the incoming ligand affects the reaction rate, which is consistent with an associative pathway. sci-hub.se

The Leaving Group: The strength of the metal-leaving group bond influences how easily it can be broken.

The Other Ligands: The ligands already present in the complex, particularly the one trans to the leaving group, have a profound impact on the reaction rate.

This last point is known as the trans effect , which describes the labilization of a ligand by the ligand positioned trans to it. sci-hub.seslideshare.net Ligands with strong trans effects, such as CN⁻, CO, and C₂H₄, can dramatically increase the rate of substitution at the opposite position. econtent.in The trans effect is crucial for the rational synthesis of specific isomers of platinum complexes. slideshare.net For example, in the reaction of [PtCl₄]²⁻ with ammonia (B1221849), the second substitution is directed by the trans effect of the first ammonia ligand, but since chloride has a stronger trans effect than ammonia, the final product distribution is affected.

Thermodynamic and Kinetic Parameters of Platinum(1+), chloro- Reactions

The thermodynamic and kinetic parameters of reactions involving platinum-chloro complexes are fundamental to understanding their stability, reactivity, and reaction mechanisms. These parameters are typically determined through a variety of experimental techniques, including spectrophotometry, stopped-flow methods, and high-pressure studies. researchgate.netresearchgate.net

Activation Energies and Reaction Rate Constants

The energy barrier that must be overcome for a reaction to occur is known as the activation energy (Ea), while the reaction rate constant (k) quantifies the speed of the reaction. These parameters are crucial for defining the kinetics of a given chemical process.

Kinetic studies on the reduction of Platinum(IV) chloride complex ions have shown that the process can be significantly dependent on temperature, indicating a relatively high activation barrier. For the reduction of Pt(IV) chloride complexes using potassium formate, the activation energy was determined to be 93.57 kJ/mol. imim.pl In another study on the redox reaction between Pt(IV) chloride ions and ascorbic acid, the process of reduction to Pt(II) was found to follow pseudo-first-order kinetics, with the second-order rate constant (k₁) determined to be 5.15 M⁻¹s⁻¹. nih.gov

Ligand substitution reactions in square-planar Pt(II) complexes, such as the anation of aqua complexes by chloride ions, are also extensively studied. These reactions often proceed via an associative mechanism. ias.ac.in The rate of substitution is influenced by the nature of the entering ligand, with a typical reactivity order of Cl⁻ < Br⁻ < SCN⁻ < I⁻. researchgate.net

The table below presents a selection of kinetic parameters for various reactions involving platinum-chloro complexes.

Reaction TypeReactantsActivation Energy (Ea)Rate Constant (k)Reference
ReductionPt(IV) chloride complexes + Potassium formate93.57 kJ/molNot specified imim.pl
ReductionPt(IV) chloride complexes + Ascorbic acidNot specifiedk₁ = 5.15 M⁻¹s⁻¹ nih.gov
Anation (Ligand Substitution)Pt(H₂O)₄²⁺ + Cl⁻Not specifiedEntering ligand order: Cl⁻ < Br⁻ < SCN⁻ < I⁻ (1:8:50:350) researchgate.net

Enthalpy and Entropy Changes in Platinum(1+), chloro- Processes

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, provide insight into the energetics and spontaneity of a reaction. The Gibbs free energy change (ΔG), calculated from ΔG = ΔH - TΔS, determines whether a reaction is favorable. mdpi.com

The stability of platinum complexes is highly dependent on conditions such as temperature and the partial pressures of surrounding gases. nih.gov For instance, in platinum-oxo-chloro systems, chlorine can stabilize PtCl₄ and shift the reduction of platinum to higher temperatures. nih.gov Ligand exchange reactions, such as the replacement of a chlorine ligand with a hydroxyl group, are often endothermic for both Pt(II) and Pt(IV), with reaction energies reported to be between 39 kJ/mol and 91 kJ/mol. nih.gov

ProcessPlatinum SpeciesThermodynamic ParameterValueReference
Ligand Exchange (Cl⁻ for OH⁻)Pt(II) and Pt(IV) complexesReaction Energy39 to 91 kJ/mol (endothermic) nih.gov
Complex Formation (Overall)Pt(II) + nCl⁻ → [PtClₙ]²⁻ⁿlog(β₁)4.97 ± 0.11 researchgate.net
Complex Formation (Overall)Pt(II) + nCl⁻ → [PtClₙ]²⁻ⁿlog(β₂)8.97 ± 0.20 researchgate.net
Complex Formation (Overall)Pt(II) + nCl⁻ → [PtClₙ]²⁻ⁿlog(β₃)11.89 ± 0.35 researchgate.net
Complex Formation (Overall)Pt(II) + nCl⁻ → [PtClₙ]²⁻ⁿlog(β₄)13.99 ± 0.45 researchgate.net

Photochemistry and Electrochemistry of Platinum(1+), chloro- Systems

The interaction of platinum-chloro complexes with light and electric fields can induce unique chemical transformations. Photochemistry involves reactions initiated by the absorption of photons, while electrochemistry studies reactions at the interface of an electrode and an electrolyte.

In the realm of photochemistry, studies have shown that platinum complexes can be light-sensitive. For example, when Platinum(IV) chloride is irradiated with wavelengths longer than 265 nm, it can be converted into other platinum-chloro species. It has been suggested that this reaction may proceed through a Pt(III) intermediate, which is formed by the dissociation of chlorine from a ligand-to-metal charge transfer excited state. uni-regensburg.de

The electrochemical behavior of platinum in chloride-containing solutions is of significant interest. At anodic potentials, the formation of various platinum-chloride complexes on the electrode surface is predicted, with proposed stoichiometries including PtCl⁻, PtCl₂, PtCl₄²⁻, and PtCl₆²⁻. researchgate.net The presence of chloride ions strongly affects the properties of the platinum electrode, blocking the adsorption of oxygen. researchgate.net Furthermore, the electrolysis of sodium chloride solutions using platinum electrodes leads to the generation of chlorine at the anode. researchgate.net The mechanism of platinum electrodeposition from chloride complexes involves both chemical and electrochemical steps, where electron transfer leads to the reduction of Pt(II) or Pt(IV) species. researchgate.net

Electron Transfer Processes Involving Platinum(1+), chloro-

Electron transfer is a fundamental process in the chemistry of platinum-chloro complexes, governing their redox reactions and catalytic activity. These processes can occur at electrode surfaces or within complex molecular assemblies.

On platinum electrodes, electron transfer reactions are responsible for phenomena such as the formation and reduction of platinum oxide layers and the reversible adsorption and desorption of hydrogen. nih.govnih.gov The charge-storage capacity of platinum electrodes, which is a measure of the total charge that can be transferred in these surface reactions, is a key parameter in applications like neural stimulation. nih.gov

Molecular-level insights into electron transfer have been gained from studying complex platinum-containing molecules. Ultrafast spectroscopic studies on donor-bridge-acceptor triads have shown that photoexcitation can trigger electron transfer from a platinum-acetylide center to an acceptor group, initiating a series of rapid charge transfer events. rsc.org

The electronic structure of the platinum center plays a critical role in its reactivity. The charge on the platinum atom can act as a kinetic indicator, influencing the activation energy, frequency factor, and surface site coverage in catalytic reactions like CO oxidation. nih.gov Diminishing the electron density of platinum can fundamentally alter the reaction pathway, highlighting the importance of the metal's oxidation state in electron transfer processes. nih.gov This suggests that the formation of a transient Pt(I) species would profoundly impact the reactivity and subsequent electron transfer steps in a reaction sequence.

Coordination Chemistry of Platinum 1+ , Chloro

Ligand Coordination Modes and Geometries in Platinum(1+), chloro- Complexes

The geometry of platinum coordination complexes is primarily dictated by the oxidation state of the central platinum atom. In chloro-containing cationic complexes, platinum most frequently exhibits a +2 or +4 oxidation state, leading to distinct and well-defined coordination spheres.

For Platinum(II) complexes, which have a d8 electron configuration, a four-coordinate, square planar geometry is overwhelmingly favored. doubtnut.comwikipedia.orglibretexts.org This arrangement minimizes ligand-ligand repulsion and is electronically stabilized. In a complex cation such as [PtCl(L)3]+ (where L is a neutral ligand like ammonia (B1221849) or pyridine), the chloro ligand and the three other ligands occupy the corners of a square with the platinum atom at the center. The coordination can result in different isomers depending on the arrangement of the ligands. libretexts.org

The nature of the other ligands in the coordination sphere significantly influences the properties of the complex. Ligands are typically neutral molecules with donor atoms such as nitrogen (e.g., in ammonia, NH3) or phosphorus. The chloro ligand itself is a monodentate X-type ligand, meaning it donates one electron to the covalent bond with the metal center. wikipedia.org The relative positions of the chloro ligand and other ligands can lead to cis and trans isomerism, which can profoundly affect the complex's reactivity and biological activity. rsc.org

Table 1: Common Geometries of Chloro-Containing Platinum Cationic Complexes

Platinum Oxidation StateCoordination NumberTypical GeometryExample Cationic Complex
+24Square Planar[PtCl(NH₃)₃]⁺
+46Octahedral[PtCl(NH₃)₅]³⁺

Synthesis and Characterization of Novel Platinum(1+), chloro- Coordination Compounds

The synthesis of cationic platinum chloro complexes typically involves ligand substitution reactions starting from readily available platinum precursors. Common starting materials include potassium tetrachloroplatinate(II) (K₂[PtCl₄]) for Pt(II) complexes and potassium hexachloroplatinate(IV) (K₂[PtCl₆]) for Pt(IV) complexes. wikipedia.orgresearchgate.netnih.gov

A general strategy for preparing a Pt(II) complex like [PtCl(NH₃)₃]⁺ involves the sequential substitution of chloro ligands in the [PtCl₄]²⁻ anion with ammonia molecules. researchgate.net By carefully controlling the stoichiometry and reaction conditions, it is possible to isolate the desired cationic species. Similarly, synthesis of Pt(IV) cations like [PtCl(NH₃)₅]³⁺ can be achieved by reacting K₂[PtCl₆] with aqueous ammonia. wikipedia.org Another route involves the oxidation of a Pt(II) complex; for instance, Pt(II) compounds of the form Pt(NNC-L)Cl can be oxidized with chlorine to generate Pt(IV) compounds like Pt(NNC-L)Cl₃, which can then react further to form cationic complexes. nih.gov

The synthesis of these compounds requires careful purification to remove unreacted starting materials and other isomeric or differently substituted side products. Characterization of these novel compounds is performed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are used to elucidate the structure of the complex in solution, confirming the identity and arrangement of the ligands. nih.govnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) confirm the mass-to-charge ratio of the cationic complex. nih.govasianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the ligands and can provide information about the Pt-Cl and other metal-ligand bonds. researchgate.netnih.gov

Elemental Analysis: This technique confirms the empirical formula of the synthesized compound by determining the percentage composition of its constituent elements. nih.gov

Table 2: Selected Synthetic Pathways to Cationic Platinum Chloro Complexes

Target Complex TypeStarting MaterialKey Reagent(s)General Reaction Type
[Pt(II)Cl(L)₃]⁺K₂[PtCl₄]Ligand L (e.g., NH₃)Ligand Substitution
[Pt(IV)Cl(L)₅]³⁺K₂[PtCl₆]Ligand L (e.g., NH₃)Ligand Substitution
[Pt(IV)(NNC)(NC)Cl]⁺Pt(NNC)Cl₃2-arylpyridine, Ag⁺ saltChloride Abstraction/Substitution

Supramolecular Assemblies Involving Platinum(1+), chloro- Building Blocks

The planar nature of Pt(II) complexes makes them particularly suitable for forming stacked structures. In the solid state, molecules often pack in parallel planes to maximize π-π interactions between the aromatic rings of the ligands, with typical interplanar distances of 3.3–3.5 Å. acs.org While strong Pt···Pt interactions are less common in simple cationic chloro complexes compared to some neutral analogues, they can be engineered through careful ligand design. acs.org

These non-covalent interactions allow for the self-assembly of discrete structures, such as metallacages and metallacycles, or extended one-, two-, or three-dimensional polymers. nih.govrsc.org The resulting supramolecular structures can exhibit novel photophysical, electronic, or host-guest properties that are not present in the individual monomeric complexes. researchgate.net The synergy between the properties of the platinum complex and the principles of supramolecular chemistry allows for the design of functional materials and systems for applications in sensing, catalysis, and medicine. nih.gov

Crystal Engineering Principles Applied to Platinum(1+), chloro- Structures

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Cationic platinum chloro complexes serve as versatile molecular building blocks in this field. ul.ie The predictable coordination geometry (square planar or octahedral) of the platinum center provides a rigid scaffold, while the ligands and counter-ions can be systematically varied to direct the assembly of the crystal lattice.

The primary interactions that govern the packing of these ionic complexes in the solid state are:

Ionic Interactions: The electrostatic attraction between the cationic platinum complex and its counter-anion is a dominant force in the crystal lattice.

π-π Stacking: When aromatic ligands like pyridine (B92270) or phenyl groups are incorporated, π-π stacking becomes a significant structure-directing interaction, often leading to layered or columnar arrangements. acs.org

By strategically choosing the ligands and counter-ions, chemists can control the dimensionality and topology of the resulting crystalline network. This control allows for the fine-tuning of material properties such as solubility, stability, and photoluminescence. The study of how these building blocks assemble provides fundamental insights into the relationship between molecular structure and macroscopic properties in the solid state. nih.gov

Catalytic Applications and Intermediates of Platinum 1+ , Chloro

Role of Platinum(1+), chloro- in Homogeneous Catalysis

In homogeneous catalysis, platinum complexes are renowned for their efficacy in reactions like hydrosilylation, C-H bond activation, and cross-coupling researchgate.netmatthey.com. These processes are typically explained by catalytic cycles involving two-electron transfers, such as oxidative addition and reductive elimination, which cycle the platinum center between Pt(0) and Pt(II) or Pt(II) and Pt(IV) states researchgate.netlibretexts.org. The involvement of a Pt(I) species suggests a departure from these conventional mechanisms, pointing towards pathways involving single-electron transfer (SET) or radical intermediates.

The formation of a Platinum(1+), chloro- intermediate is most plausibly hypothesized in reaction pathways that proceed through one-electron steps. Such a species could emerge from either the one-electron oxidation of a Pt(0) complex or, more commonly, the one-electron reduction of a Pt(II)-chloro complex.

Formation via Reduction of Pt(II): A common precursor in platinum catalysis is a Pt(II) complex containing at least one chloride ligand, such as cis-dichlorobis(triphenylphosphine)platinum(II). In a proposed catalytic cycle, this stable Pt(II) species could undergo a one-electron reduction by a chemical reductant or via an electrochemical process. This reduction would transiently generate a 19-electron Pt(I) intermediate, which would be highly unstable and likely release a ligand to form the Platinum(1+), chloro- species.

Proposed Mechanistic Step: [Pt(II)Cl₂(L)₂] + e⁻ → [Pt(I)Cl₂(L)₂]⁻ → [Pt(I)Cl(L)₂] + Cl⁻

This Pt(I)-Cl intermediate, being coordinatively unsaturated and possessing an unpaired electron, would be exceptionally reactive, capable of participating in subsequent steps of a catalytic cycle before being re-oxidized to Pt(II) or further reduced to Pt(0).

Role in Reductive Elimination: Reductive elimination, the bond-forming step in many catalytic cycles, typically involves a two-electron change from Pt(II) to Pt(0) or Pt(IV) to Pt(II) acs.orgrsc.org. However, theoretical studies have explored unconventional pathways. A transient Pt(I) species could participate in radical-type bond formation, offering an alternative to the concerted reductive elimination mechanism. Computational studies on reductive elimination from Pt(II) and Pt(IV) centers provide insight into the high energy barriers that can sometimes lead to alternative, lower-energy pathways, which might involve such uncommon intermediates acs.org.

Given that Platinum(1+), chloro- is a transient intermediate, catalysts are not designed with this species as the target stable state. Instead, the design of the ligand sphere around the platinum center can influence the accessibility of the Pt(I) state and thus modulate catalytic activity if a SET pathway is operative.

Ligand Electronic Effects: The choice of ligands (L) in a [PtCl(L)ₓ]ⁿ⁺ precursor significantly alters the redox potential of the platinum center. Strongly electron-donating ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines, increase the electron density on the platinum, making the reduction from Pt(II) to Pt(I) more difficult (i.e., requiring a more negative reduction potential). Conversely, electron-withdrawing ligands would make the Pt(II) center more electrophilic and easier to reduce, potentially favoring a pathway involving a Pt(I)-Cl intermediate.

Steric Properties: Bulky ligands can influence the coordination geometry and stability of intermediates. A sterically demanding ligand set might favor the formation of lower-coordinate species, which could be a characteristic of a transient Pt(I)-Cl intermediate during a catalytic cycle.

The table below summarizes how ligand properties in a hypothetical Pt(II) precursor could influence the tendency to form a Pt(I)-Cl intermediate.

Ligand PropertyEffect on Pt(II) CenterInfluence on Pt(I)-Cl Formation
Strong σ-donation (e.g., NHCs)Increases electron densityDisfavors reduction to Pt(I)
Strong π-acceptance (e.g., CO)Decreases electron densityFavors reduction to Pt(I)
Large Cone Angle (Bulky)Promotes lower coordination numbersMay stabilize transient, low-coordinate Pt(I)
Chelating LigandsEnforce specific geometriesCan raise the barrier for pathways requiring ligand dissociation

Heterogeneous Catalysis Involving Platinum(1+), chloro- Surface Species

In heterogeneous catalysis, platinum supported on materials like alumina, silica, or carbon is a cornerstone for numerous industrial processes, including reforming, hydrogenation, and oxidation lucp.net. The surface of these catalysts is a complex environment where platinum can exist in a range of oxidation states, from metallic Pt(0) to oxidized Pt(II) and Pt(IV), often influenced by the support and pretreatments researchgate.netmdpi.comumich.edu.

The presence of chlorine, often a residue from precursors like hexachloroplatinic acid (H₂PtCl₆), profoundly affects the catalyst's properties. It can modify the acidity of the support and the electronic state of the platinum particles researchgate.net. While X-ray Photoelectron Spectroscopy (XPS) is a primary tool for identifying surface oxidation states, the detection of a distinct Pt(I) state is rare and challenging. Most studies identify surface species as Pt(0), Pt(II) (in the form of PtClₓ or oxychlorides like PtClₓOᵧ), and Pt(IV) researchgate.netresearchgate.nettandfonline.com.

However, a Pt(I)-Cl species can be postulated as a minority species existing at the interface between the platinum nanoparticle and the support, or as a transient species under specific reaction conditions. For instance, during the reduction of a chlorinated platinum surface, the transition from Pt(II)-Cl to Pt(0) could proceed stepwise through a Pt(I)-Cl intermediate.

Interfacial Interactions:

Metal-Support Interaction: Strong interactions with an oxide support (e.g., Al₂O₃) can stabilize oxidized platinum species. Chlorine retained on the alumina support can anchor platinum ions, and it is conceivable that at the boundary of a metallic Pt(0) particle and these anchoring sites, platinum atoms might exist in an intermediate +1 oxidation state.

Electronic Modification: Adsorbed chlorine atoms are highly electronegative and withdraw electron density from the platinum surface. This electronic perturbation could create sites with properties distinct from both metallic Pt(0) and fully oxidized Pt(II), potentially exhibiting reactivity characteristic of a Pt(I) species.

The following table outlines XPS binding energies for common platinum species, illustrating the difficulty in resolving a hypothetical Pt(I) state, which would likely have a binding energy between that of Pt(0) and Pt(II).

Platinum SpeciesTypical Pt 4f₇/₂ Binding Energy (eV)Reference
Pt(0) (metallic)70.8 - 71.2 researchgate.net
Pt(II) (as PtO or PtCl₂)72.2 - 73.5 researchgate.net
Pt(IV) (as PtO₂)74.2 - 75.0 researchgate.netmdpi.com
Pt(I) (hypothetical) Est. 71.5 - 72.5

Data for Pt(I) is an estimation, as this species is not typically observed.

Electrocatalysis and Photocatalysis with Platinum(1+), chloro- Systems

Electrocatalysis and photocatalysis are fields where multi-step electron transfers are fundamental. It is within these mechanisms that the existence of a transient Platinum(1+), chloro- species is most mechanistically sound.

In electrocatalysis , the reduction of Pt(II) chloro-complexes at an electrode surface to form catalytically active Pt(0) is a key process in catalyst preparation and regeneration. This two-electron reduction can proceed via two sequential one-electron steps, with Pt(I) as the intermediate.

Mechanism of Electrochemical Reduction:

[Pt(II)Cl₄]²⁻ + e⁻ → [Pt(I)Cl₄]³⁻ (transient intermediate)

[Pt(I)Cl₄]³⁻ + e⁻ → Pt(0) + 4Cl⁻

This Pt(I) intermediate would have a very short lifetime on the electrode surface before capturing the second electron. The presence of chloride in the electrolyte is known to affect the kinetics of platinum deposition and dissolution, in part by stabilizing various oxidation states and intermediates at the electrode-solution interface nih.govdtu.dk.

In photocatalysis , platinum is often used as a co-catalyst, deposited as nanoparticles on a semiconductor support like titanium dioxide (TiO₂) to enhance charge separation and provide active sites for reactions such as hydrogen evolution researchgate.net. The deposition is frequently achieved by the photocatalytic reduction of a platinum precursor, such as H₂PtCl₆. In this process, a photo-generated electron from the TiO₂ conduction band is transferred to the adsorbed platinum complex. The reduction of Pt(II) or Pt(IV) species to Pt(0) metal is unlikely to occur in a single multi-electron step. Instead, it is expected to proceed through lower oxidation state intermediates, including Pt(I).

Proposed Photocatalytic Deposition Step:

TiO₂ + hν → e⁻ + h⁺

[Pt(II)Clₓ]ⁿ⁻ (adsorbed) + e⁻ → [Pt(I)Clₓ]⁽ⁿ⁺¹⁾⁻ (transient intermediate)

[Pt(I)Clₓ]⁽ⁿ⁺¹⁾⁻ + e⁻ → Pt(0) + xCl⁻

Studies on the photocatalytic reduction of various platinum chloro aqua complexes have shown that the kinetics are highly dependent on the specific complex and the reaction atmosphere researchgate.netdoi.org. The reduction of cationic species like [PtCl(H₂O)₃]⁺ proceeds readily, and the mechanism must involve a Pt(I) intermediate state before the final formation of metallic platinum doi.org.

Solution Phase and Solid State Behavior of Platinum 1+ , Chloro

Solution Chemistry of Platinum(1+), chloro-

Detailed experimental studies on the solution chemistry of a discrete Platinum(1+), chloro- cation are largely absent from the scientific literature. The inherent instability of the Pt(I) oxidation state in a simple halide complex in solution makes its isolation and characterization in either aqueous or non-aqueous media exceedingly challenging.

Speciation and Stability in Aqueous and Non-Aqueous Media

There is a significant lack of data on the speciation and stability of [PtCl]⁺ in solution. It is generally understood that such a species would be highly susceptible to disproportionation into the more stable Pt(0) and Pt(II) oxidation states. The following equilibrium would heavily favor the products:

2[PtCl]⁺ ⇌ Pt(s) + [PtCl₂]²⁺

This inherent instability precludes the formation of stable solutions containing [PtCl]⁺ as a significant species, and thus, its solution-phase behavior remains largely hypothetical.

Dynamic Processes and Fluxionality in Solution

Due to the transient and unstable nature of [PtCl]⁺ in solution, there is no available research on its dynamic processes or fluxionality. Such studies are contingent on the ability to prepare and maintain a solution of the species, which has not been reported.

Solid-State Chemistry of Platinum(1+), chloro-

The existence of a stable, isolable solid-state material composed of the mononuclear Platinum(1+), chloro- cation has not been documented. The solid-state chemistry of platinum chlorides is well-defined for PtCl₂ and PtCl₄. Platinum(II) chloride exists in two polymorphic forms, α-PtCl₂ and β-PtCl₂, which feature square planar platinum centers in polymeric or hexameric structures, respectively wikipedia.org. Platinum(IV) chloride has a polymeric structure with octahedral platinum centers wikipedia.org. The term "PtCl" in the context of solid-state chemistry often refers to mixed-valence, halogen-bridged linear-chain compounds (e.g., Wolffram's Red Salt analogues), which contain both Pt(II) and Pt(IV) centers, rather than a discrete Pt(I) species aps.org.

Polymorphism and Phase Transitions

As no solid-state material of [PtCl]⁺ has been synthesized and characterized, there is no information regarding its potential polymorphism or phase transitions.

Intermolecular Interactions in Solid Platinum(1+), chloro- Materials

In the absence of a characterized solid-state structure for a material containing the [PtCl]⁺ cation, a discussion of its intermolecular interactions is not possible.

Gas-Phase Studies of Platinum(1+), chloro- Species

In contrast to the condensed phases, the [PtCl]⁺ cation has been successfully generated and studied in the gas phase. These studies provide valuable insights into the intrinsic properties and reactivity of this elusive species in the absence of solvent or solid-state effects.

Gas-phase investigations have demonstrated the capability of the platinum-chloride cation, PtCl⁺, to activate methane under thermal conditions pnas.org. This reactivity is a significant finding, as methane activation is a challenging chemical transformation. The reaction proceeds via the loss of HX (in this case, HCl), indicating that the platinum center in PtCl⁺ is sufficiently reactive to cleave the strong C-H bond of methane pnas.org. Theoretical studies on PtCln clusters have also been conducted, providing computational insights into the geometries, stability, and electronic structures of these species, including PtCl scispace.com.

Table 1: Gas-Phase Reactivity of Platinum(1+), chloro-

ReactantProduct(s)Reaction TypeReference
Methane (CH₄)[PtCH₂]⁺ + HClC-H Bond Activation pnas.org

Matrix Isolation Spectroscopy

Matrix isolation is a powerful experimental technique used in chemistry and physics to study reactive species, such as ions, radicals, and molecular complexes, under conditions that prevent their decomposition or reaction with other molecules. wikipedia.org The fundamental principle of this method involves trapping the species of interest, referred to as the "guest," within a rigid, inert "host" material at very low temperatures. wikipedia.org This process effectively isolates individual guest molecules from one another, inhibiting diffusion and bimolecular reactions. fu-berlin.de The host material is typically a noble gas, such as argon or neon, or nitrogen, chosen for its chemical inertness and optical transparency over a wide spectral range. wikipedia.org

The experimental setup for matrix isolation spectroscopy requires a high-vacuum environment to prevent contamination from atmospheric gases. wikipedia.org In a typical experiment, a gaseous mixture of the guest species and a large excess of the host gas is deposited onto a cryogenic window, which is cooled to temperatures usually below the melting point of the host gas, often around 4–20 K, using a closed-cycle helium refrigerator. wikipedia.orgmdpi.com This rapid cooling from the gas phase results in the formation of a solid, glassy matrix where the guest molecules are randomly distributed and trapped. wikipedia.org

For a species like Platinum(1+), chloro-, which is not stable under ordinary conditions, matrix isolation provides a viable method for its generation and spectroscopic characterization. fu-berlin.de The generation of gas-phase PtCl+ could be achieved through methods such as the laser ablation of a platinum metal target in the presence of a chlorine-containing precursor gas. The resulting ions and molecular fragments are then co-deposited with an excess of argon onto the cold window.

Once isolated in the matrix, the trapped Platinum(1+), chloro- can be studied using various spectroscopic techniques, most commonly infrared (IR) spectroscopy. fu-berlin.defu-berlin.de The low temperature of the matrix simplifies the resulting spectra by ensuring that only the lowest vibrational and electronic states are populated. wikipedia.org Furthermore, the inhibition of molecular rotation in the solid matrix leads to sharper absorption bands, allowing for precise determination of vibrational frequencies. wikipedia.org

Detailed research findings on the matrix isolation spectroscopy of Platinum(1+), chloro- are not extensively available in the published literature. However, based on studies of other platinum-halide systems, it is possible to predict the type of data that would be obtained. researchgate.net The primary spectroscopic feature of interest would be the fundamental Pt-Cl stretching vibration. This vibrational mode is expected to appear in the far-infrared region of the spectrum. Isotopic substitution experiments, for example using different isotopes of chlorine (³⁵Cl and ³⁷Cl), would be crucial for confirming the assignment of the Pt-Cl stretching frequency. The presence of platinum isotopes would also lead to a characteristic splitting pattern, further aiding in the definitive identification of the species.

Below is an illustrative table representing the kind of data that would be expected from a matrix isolation infrared spectroscopy experiment on Platinum(1+), chloro-, showing the hypothetical frequencies for the Pt-Cl stretching vibration in an argon matrix.

SpeciesIsotope CombinationMatrixVibrational ModeObserved Frequency (cm⁻¹)
PtCl⁺¹⁹⁵Pt³⁵ClArgonPt-Cl Stretchν₁
PtCl⁺¹⁹⁵Pt³⁷ClArgonPt-Cl Stretchν₂

Note: The frequencies ν₁ and ν₂ are hypothetical values used for illustrative purposes to demonstrate the expected isotopic shift. Actual experimental values are not available in the literature.

Subsequent to the initial characterization, photochemical studies could also be performed. By irradiating the matrix-isolated PtCl⁺ with light of specific wavelengths, it might be possible to induce fragmentation or isomerization, and the resulting new species could be identified by observing changes in the infrared spectrum. researchgate.net This approach allows for the investigation of the intrinsic photochemical properties of the isolated ion.

Environmental Transformation and Speciation of Platinum 1+ , Chloro Academic Focus

Academic Investigations of Platinum(1+), chloro- Fate in Environmental Systems

A comprehensive review of scientific literature reveals a notable absence of academic investigations specifically focused on the environmental fate and transformation of the chemical compound "Platinum(1+), chloro-". Platinum is most commonly observed in the environment in the more stable +2 and +4 oxidation states. who.int Consequently, research into the environmental behavior of platinum has centered on these more prevalent species, such as tetrachloroplatinate ([PtCl4]2-) and hexachloroplatinate ([PtCl6]2-).

These common platinum chloro-complexes undergo various transformations in the environment, including hydrolysis, where chloride ligands are replaced by water molecules, and redox reactions that can alter the oxidation state of the platinum atom. researchgate.netrsc.orgrsc.orgcdnsciencepub.com The speciation of platinum in soil and water is influenced by factors such as pH, redox potential, and the presence of organic matter. researchgate.netnih.gov For instance, in freshwater environments with a pH between 6 and 8, platinum(II) is likely to exist as the neutral hydroxide (B78521) complex, Pt(OH)2. nih.gov

Given the apparent instability and rarity of the +1 oxidation state for platinum in environmental contexts, there is currently no body of research detailing the specific transformation pathways, degradation products, or interactions with environmental matrices for "Platinum(1+), chloro-".

Advanced Analytical Methodologies for Environmental Speciation of Platinum(1+), chloro-

The determination of the specific chemical forms (speciation) of platinum in environmental samples is a complex analytical challenge due to the very low concentrations at which these elements are typically found and the potential for interferences from the sample matrix. psu.eduherts.ac.uk While there is no specific literature on the analysis of "Platinum(1+), chloro-", the advanced analytical methodologies developed for the speciation of other platinum compounds would be directly applicable.

A common approach for platinum speciation analysis involves the coupling of a separation technique with a highly sensitive detection method, often referred to as a hyphenated technique. researchgate.netnih.govajrconline.orgchemijournal.com This allows for the physical separation of different platinum species from a sample before their individual detection and quantification.

Chromatographic Separation Techniques:

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used to separate different platinum complexes based on their chemical properties. researchgate.netnih.gov Various modes of HPLC can be employed, including:

Ion-Exchange Chromatography (IEC): This technique separates ionic platinum species based on their charge.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to investigate the binding of platinum species to large organic molecules in environmental samples. researchgate.net

Reversed-Phase Chromatography (RPC): This technique separates compounds based on their polarity. amanote.com

Sensitive Detection Methods:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most widely used detection technique for platinum speciation due to its exceptional sensitivity and ability to measure platinum at ultra-trace levels (ng/L to pg/L). psu.eduherts.ac.uknih.govmurdoch.edu.aunih.govrsc.org When coupled with a chromatographic system (e.g., HPLC-ICP-MS), it allows for the continuous monitoring of the platinum signal as different species elute from the chromatography column, providing a detailed speciation profile.

The table below summarizes some of the key hyphenated analytical techniques used for platinum speciation analysis.

Separation TechniqueDetection TechniqueCommon Application
High-Performance Liquid Chromatography (HPLC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Quantification of various platinum species in water, soil extracts, and biological tissues. researchgate.netnih.gov
Capillary Electrophoresis (CE)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Separation of charged platinum complexes with high resolution. nih.gov
Gas Chromatography (GC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Analysis of volatile platinum compounds.

Sample Preparation and Matrix Elimination:

A critical step in the analysis of environmental samples is the preparation of the sample to isolate the platinum species of interest and remove interfering components of the matrix. tandfonline.comresearchgate.net For solid samples like soil and sediment, sequential chemical extraction can be used to fractionate platinum species based on their binding strength to different components of the solid phase. nih.gov For complex liquid samples, techniques like solid-phase extraction (SPE) can be employed to pre-concentrate the platinum species and remove interfering substances. researchgate.net Due to the complexity of environmental matrices, matrix separation techniques are often necessary to mitigate interferences in ICP-MS analysis. murdoch.edu.au

The following table provides an overview of common sample preparation and matrix separation techniques.

TechniquePurpose
Sequential Chemical ExtractionTo separate platinum species in solid samples based on their association with different geochemical phases. nih.gov
Solid-Phase Extraction (SPE)To pre-concentrate platinum species from liquid samples and remove matrix components. researchgate.net
Ion ExchangeTo separate platinum from interfering elements in the sample matrix. murdoch.edu.au
Tellurium CoprecipitationA method for pre-concentrating platinum group elements from a sample solution. murdoch.edu.au

Advanced Materials Science and Precursor Research with Platinum 1+ , Chloro

Platinum(1+), chloro- as Precursors for Advanced Materials Synthesis

While the specific compound "Platinum(1+), chloro-" is not commonly cited as a direct precursor in the synthesis of advanced materials, the broader class of platinum compounds, particularly organometallic complexes and platinum halides, are pivotal in this field. These compounds serve as essential building blocks for creating high-purity platinum thin films and nanostructures. Research in this area is driven by the need for materials with specific catalytic, electronic, and physical properties for applications in microelectronics, catalysis, and sensing.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are sophisticated techniques used to deposit thin films of materials onto substrates. The choice of precursor is critical for the success of these processes, and several organometallic platinum compounds have been extensively studied for this purpose.

A prominent precursor for both CVD and ALD of platinum is (Methylcyclopentadienyl)trimethylplatinum(IV) ((MeCp)PtMe₃). ascensusspecialties.comillinois.edu This compound is favored due to its high volatility and thermal stability, which are crucial properties for a good precursor. ascensusspecialties.com It allows for the deposition of high-purity platinum films at relatively low temperatures. ascensusspecialties.comillinois.edu The ALD process using (MeCp)PtMe₃ and an oxygen source, such as O₂, allows for the precise, layer-by-layer growth of platinum films with excellent uniformity and low impurity levels. researchgate.netacs.org The self-limiting nature of ALD ensures conformal coating of complex, high-aspect-ratio structures, which is essential for modern microelectronic devices. ascensusspecialties.com

The properties of platinum films are highly dependent on the deposition parameters. For instance, using (MeCp)PtMe₃, high-quality, crystalline platinum films with a resistivity of 18-24 μΩ cm can be obtained. ascensusspecialties.com The deposition temperature is a critical parameter; for example, with (MeCp)PtMe₃, a suitable deposition temperature is around 300 °C to avoid thermal decomposition of the precursor, which would disrupt the self-limiting growth mechanism of ALD. acs.org

Other organoplatinum complexes, such as platinum(II) acetylacetonate (Pt(acac)₂), have also been investigated as precursors. acs.orgmdpi.com However, Pt(acac)₂ has shown limitations due to its thermal instability at lower temperatures, making it less suitable for ALD processes that require stable precursors. acs.org The development of new precursors is an active area of research, with a focus on designing molecules that offer better volatility, stability, and reactivity to enable deposition at lower temperatures and with greater control over film properties. mdpi.comacs.org

Table 1: Properties of Common Platinum Precursors for CVD and ALD

PrecursorChemical FormulaMelting Point (°C)VolatilityApplications
(Methylcyclopentadienyl)trimethylplatinum(IV)(MeCp)PtMe₃30-31High (sublimes at 23°C/0.053mm)CVD, ALD ascensusspecialties.com
Platinum(II) acetylacetonatePt(acac)₂DecomposesModerateCVD, Nanoparticle Synthesis acs.orgmdpi.com

Nanochemistry and Nanomaterial Formation from Platinum(1+), chloro-

While "Platinum(1+), chloro-" itself is not a commonly used precursor, other platinum compounds are fundamental to the synthesis of platinum nanoparticles. These nanoparticles are of great interest due to their catalytic and biomedical applications. nih.govazonano.com

A widely used method for synthesizing platinum nanoparticles is the reduction of a platinum salt, such as hexachloroplatinic acid (H₂PtCl₆), in a solution. azonano.com This process involves a reducing agent that converts the platinum ions to neutral platinum atoms, which then nucleate and grow into nanoparticles. azonano.com To prevent aggregation and control the size and shape of the nanoparticles, stabilizing agents are often added to the reaction mixture. azonano.com

Organometallic precursors also play a significant role in the synthesis of platinum nanoparticles. For example, platinum(II) acetylacetonate (Pt(acac)₂) can be thermally decomposed in a high-boiling point solvent in the presence of stabilizing ligands to produce monodisperse platinum nanoparticles. nih.govacs.org The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, reaction time, and the ratio of precursor to stabilizing agent. nih.gov This organometallic approach often allows for the synthesis of well-defined nanoparticles with clean surfaces under mild conditions. academie-sciences.fr

The synthesis of bimetallic nanoparticles, such as manganese-platinum (Mn-Pt), can also be achieved through the decomposition of organometallic precursors. acs.org By controlling the ratio of the different metal precursors, the composition of the resulting alloy nanoparticles can be tuned, leading to materials with unique magnetic or catalytic properties. acs.org

Table 2: Synthesis of Platinum Nanoparticles from Different Precursors

PrecursorSynthesis MethodTypical Nanoparticle SizeKey Features
Hexachloroplatinic acid (H₂PtCl₆)Chemical Reduction2-5 nmWidely used, requires reducing and stabilizing agents. nih.govazonano.com
Platinum(II) acetylacetonate (Pt(acac)₂)Thermal Decomposition1-10 nmAllows for good control over size and shape. nih.gov

Fundamental Studies on Structure-Property Relationships in Materials Derived from Platinum(1+), chloro-

Understanding the relationship between the structure of a material and its properties is a cornerstone of materials science. For materials derived from platinum precursors, this involves investigating how the synthesis conditions and the choice of precursor influence the final structure of the thin film or nanoparticle, and how this structure, in turn, dictates the material's performance.

In the realm of platinum nanoparticles, the relationship between structure and catalytic activity is a subject of intense research. The size, shape, and surface structure of the nanoparticles all have a profound impact on their catalytic performance. researchgate.netvt.edu For example, the catalytic activity of platinum nanoparticles in the decomposition of hydrogen peroxide is influenced by the abundance of chemisorbed oxygen on their surface. vt.edu It has been observed that smaller nanoparticles, with their higher surface-to-volume ratio, can exhibit different catalytic activities compared to larger particles. researchgate.net

Theoretical studies and advanced characterization techniques are employed to gain deeper insights into these structure-property relationships. researchgate.netresearchdata.edu.au By understanding how to control the synthesis to achieve a desired structure, researchers can tailor the properties of platinum-based materials for specific applications, from more efficient catalysts to more reliable electronic components.

Table 3: Structure-Property Relationships in Platinum-Based Materials

MaterialStructural FeatureInfluenced Property
Platinum Thin FilmCrystallographic OrientationElectrical Resistivity, Catalytic Activity researchgate.net
Platinum Thin FilmFilm ThicknessElectrical Resistivity arxiv.org
Platinum NanoparticleParticle SizeCatalytic Activity researchgate.net
Platinum NanoparticleSurface ChemistryCatalytic Activity vt.edu

Computational Modeling and Simulation of Platinum 1+ , Chloro Systems

Molecular Dynamics Simulations of Platinum(1+), chloro- in Solution and Solid State

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including thermodynamic properties, structural arrangements, and transport phenomena.

In Solution:

The behavior of Platinum(1+), chloro- in aqueous solution is of significant interest for understanding its reactivity and potential applications. MD simulations can model the solvation of the [PtCl]⁺ ion, revealing the structure of the surrounding water molecules and the dynamics of the hydration shell. Key parameters that can be extracted from such simulations include the radial distribution function (RDF) between the platinum ion and the oxygen and hydrogen atoms of water, and the coordination number, which describes the average number of water molecules in the first solvation shell.

For instance, a hypothetical MD simulation of [PtCl]⁺ in a box of water molecules would track the trajectories of all particles over time. The analysis of these trajectories could reveal the formation of a structured solvation shell around the platinum ion, with a specific orientation of water molecules dictated by the electrostatic interactions with the positively charged complex. The dynamics of this solvation shell, including the exchange rate of water molecules between the first and second shells, can also be quantified.

In the Solid State:

In the solid state, MD simulations can be employed to investigate the crystal structure, stability, and phase behavior of salts containing the Platinum(1+), chloro- cation. For example, simulations of a crystalline solid like [PtCl]⁺[X]⁻ (where X⁻ is a counter-ion) can predict its lattice parameters, cohesive energy, and mechanical properties. By simulating the system at different temperatures, one can also study thermal expansion and predict melting points.

Simulations of solid-state systems often utilize periodic boundary conditions to model an infinite crystal lattice, thereby minimizing surface effects. The choice of the interatomic potential, or force field, is crucial for the accuracy of these simulations. For metallic and ionic systems, embedded atom method (EAM) potentials or reactive force fields like ReaxFF are often employed. osti.gov

A hypothetical simulation could explore the diffusion of ions within the solid lattice at elevated temperatures, providing insights into ionic conductivity. The table below illustrates the type of data that could be generated from such a simulation, comparing the simulated lattice constant with a hypothetical experimental value.

PropertySimulated ValueExperimental Value
Lattice Constant (Å)3.953.92
Cohesive Energy (eV/atom)-5.80-5.85
Bulk Modulus (GPa)280275

This table presents hypothetical data for a solid-state simulation of a [PtCl]⁺ salt, demonstrating the types of properties that can be computed and compared with experimental measurements.

Force Field Development for Platinum(1+), chloro- Containing Systems

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For novel or less-studied compounds like Platinum(1+), chloro-, existing force fields may not be adequate, necessitating the development of specific parameters.

The process of force field development, or parameterization, typically involves fitting the parameters of the potential energy function to a set of reference data, which is often obtained from high-level quantum mechanical (QM) calculations. nih.gov The target data can include molecular geometries, interaction energies, vibrational frequencies, and reaction energy profiles.

For a system containing [PtCl]⁺, the force field would need to accurately describe several types of interactions:

Bonded Interactions: These include the bond stretching between Pt and Cl, and if other ligands were present, angle bending and torsional potentials.

Non-bonded Interactions: These consist of van der Waals and electrostatic interactions. For an ionic species like [PtCl]⁺, an accurate description of the electrostatics, including the partial charges on the Pt and Cl atoms, is critical.

A recent development in force fields for platinum-containing systems is the ReaxFF reactive force field. acs.org ReaxFF is a bond-order-based potential that can model chemical reactions by allowing for the formation and breaking of bonds during a simulation. acs.org The parameterization of a ReaxFF force field for a Pt/Cl system would involve fitting to a training set that includes data on the dissociation energies of Pt-Cl bonds, adsorption energies of chlorine on platinum surfaces, and properties of various platinum chloride crystals. acs.org

The following table outlines a typical workflow for developing a force field for [PtCl]⁺:

StepDescription
1. Quantum Mechanical Calculations Perform high-level QM calculations (e.g., using Density Functional Theory, DFT) to obtain reference data for [PtCl]⁺ and its interactions with other molecules (e.g., water).
2. Functional Form Selection Choose a suitable functional form for the force field (e.g., a classical non-reactive force field or a reactive potential like ReaxFF).
3. Parameter Fitting Fit the force field parameters to the QM data by minimizing the difference between the force field predictions and the reference values.
4. Validation Validate the new force field by comparing its predictions for a set of properties not included in the fitting process against experimental or further QM data.

This table outlines the general steps involved in the development of a new force field for a specific chemical system like Platinum(1+), chloro-.

Multiscale Modeling Approaches for Platinum(1+), chloro- Reactivity

Many chemical phenomena of interest, such as catalysis or interactions with biological systems, involve processes that span multiple length and time scales. For these systems, a single computational method is often insufficient. Multiscale modeling approaches address this challenge by combining different levels of theory to describe different parts of the system.

A common multiscale approach is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. nih.govnih.gov In a QM/MM simulation, a small, chemically active region of the system (e.g., the [PtCl]⁺ cation and its immediate environment where a reaction is occurring) is treated with a high-accuracy QM method. wikipedia.org The remainder of the system (e.g., the bulk solvent or a large protein) is described by a computationally less expensive MM force field. nih.govwikipedia.org This allows for the accurate modeling of chemical reactions within a large, complex environment. nih.gov

For example, to study the hydrolysis of [PtCl]⁺ in water, a QM/MM simulation could be set up where the [PtCl]⁺ ion and the reacting water molecule are in the QM region, while the rest of the water molecules are in the MM region. This would allow for an accurate description of the bond-breaking and bond-forming events during the reaction, while still accounting for the influence of the surrounding solvent.

Another multiscale approach involves coupling MD simulations with other methods. For instance, the results of MD simulations can be used to inform kinetic Monte Carlo (kMC) models of longer-timescale processes, such as crystal growth or surface diffusion. acs.org

The table below summarizes different modeling techniques and their applicability to studying [PtCl]⁺ systems at various scales.

Modeling TechniqueTypical ScaleApplicable Problems for [PtCl]⁺
Quantum Mechanics (QM) Angstroms, picosecondsElectronic structure, reaction mechanisms, spectroscopic properties.
Molecular Mechanics (MM) / Molecular Dynamics (MD) Nanometers, nanosecondsSolvation structure, diffusion, conformational changes, thermodynamic properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Angstroms to nanometers, picoseconds to nanosecondsEnzyme catalysis, reactions in solution, surface chemistry.
Kinetic Monte Carlo (kMC) Micrometers, microseconds to secondsCrystal growth, long-term catalyst evolution.

This table provides an overview of various computational modeling techniques, their characteristic scales, and their potential applications in the study of Platinum(1+), chloro-.

The continued development of computational methods and computing power will undoubtedly lead to a deeper understanding of the chemistry of Platinum(1+), chloro- and other complex inorganic species.

Future Research Directions and Emerging Opportunities in Platinum 1+ , Chloro Chemistry

Unexplored Reactivity Pathways and Synthetic Challenges

The chemistry of Platinum(1+), chloro- is largely defined by its unusual d9 electron configuration, which imparts radical character and opens the door to reactivity patterns distinct from its even-electron counterparts. acs.org However, this same electronic structure contributes to its instability, making synthesis and isolation significant hurdles.

Unexplored Reactivity: Future investigations are expected to focus on harnessing the unique reactivity of Pt(I) intermediates. Key areas of exploration include:

Single-Electron Transfer (SET) Processes: The radical nature of Pt(I) species makes them ideal candidates for mediating SET reactions. Research into their role in radical polymerization, C-H bond activation, and photoredox catalysis could lead to new synthetic methodologies. acs.org

Organometallic Radical Mechanisms: Understanding the involvement of Pt(I) in organometallic reaction mechanisms, such as radical rebound, is a promising avenue. acs.org This could lead to the development of highly selective catalytic cycles that are currently inaccessible.

Formation of Metal-Metal Bonds: Pt(I) complexes can dimerize to form Pt-Pt bonds, creating binuclear complexes with unique electronic and catalytic properties. Exploring the controlled formation and cleavage of these bonds is a key area for future study.

Synthetic Challenges: The primary challenge in studying Pt(I)Cl is its transient nature. It often serves as a short-lived intermediate in reactions involving Pt(II) or Pt(0). Overcoming this requires innovative synthetic strategies:

Ligand Stabilization: The design of novel ligands that can effectively stabilize the Pt(I) center is paramount. Bulky ligands or those with specific electronic properties can prevent disproportionation or further reaction.

Precursor Design: Developing stable and accessible precursors for generating Pt(I)Cl in situ is crucial for its application in catalysis. This includes exploring the reduction of Pt(II) complexes or the oxidation of Pt(0) sources under controlled conditions.

Advanced Synthetic Techniques: Methods like sonochemistry, microwave-assisted synthesis, and flow chemistry may offer better control over reaction kinetics, potentially enabling the isolation of Pt(I) intermediates. mdpi.com

Research AreaKey ObjectivePotential Impact
Single-Electron TransferHarnessing Pt(I) in photoredox catalysisDevelopment of novel, light-driven organic transformations
Organometallic RadicalsElucidating Pt(I)'s role in C-H activationMore efficient and selective functionalization of hydrocarbons ncert.nic.in
Binuclear ComplexesControlled synthesis of Pt-Pt bonded dimersNew catalysts with cooperative bimetallic effects
Ligand DesignStabilization of the Pt(I) oxidation stateIsolation and characterization of stable Pt(I)Cl complexes

Integration of Platinum(1+), chloro- into Novel Functional Materials

The unique electronic properties of Platinum(1+), chloro- make it an intriguing building block for advanced functional materials. While most current research focuses on Pt(II) materials, the principles can be extended to the potential of Pt(I).

Potential Applications:

Conductive Polymers and Molecular Wires: The ability of Pt(I) centers to form extended chains through metal-metal interactions could be exploited to create one-dimensional conductive materials. The chloro- ligand can be used to tune the electronic communication between metal centers.

Luminescent Materials: Platinum complexes are well-known for their phosphorescent properties. Exploring the luminescence of Pt(I)-based materials could lead to new organic light-emitting diodes (OLEDs) or chemical sensors. The specific electronic transitions in d9 systems may offer unique photophysical properties.

Anion Transport: Recent studies have shown that square planar Pt(II) complexes can act as efficient transmembrane chloride transporters. rsc.orgrsc.org Future work could investigate whether Pt(I) systems, with their different coordination geometries and electronic profiles, could be designed for similar roles in biomedical applications or separation technologies.

Material TypePotential FunctionUnderlying Property of Pt(I)Cl
Molecular WiresElectrical conductivityTendency to form Pt-Pt bonds in linear chains
OLEDsPhosphorescenceUnique d9 electronic transitions
Chemical SensorsLuminescence quenching/enhancementSensitivity of electronic structure to the local environment
Anion TransportersSelective ion transport across membranesUnique coordination chemistry and lipophilicity rsc.org

Advanced Theoretical and Experimental Synergies in Platinum(1+), chloro- Research

Given the experimental challenges associated with studying transient species like Pt(I)Cl, a strong synergy between theoretical and experimental approaches is essential for advancing the field.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are crucial for predicting the stability, geometry, and electronic structure of potential Pt(I) complexes. mdpi.com These calculations can guide synthetic efforts by identifying promising ligand scaffolds before they are synthesized in the lab.

Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption and emission properties of Pt(I) complexes, aiding in the interpretation of spectroscopic data and the design of new luminescent materials. pepperdine.edunih.gov

Reaction Mechanism Elucidation: Computational modeling can map out potential energy surfaces for reactions involving Pt(I)Cl, providing insights into reaction kinetics and identifying key intermediates that may be too short-lived to observe experimentally.

Advanced Experimental Techniques:

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy to characterize species generated at an electrode. It is a powerful tool for studying the properties of transient Pt(I) species generated through the controlled reduction of Pt(II) precursors.

Transient Absorption Spectroscopy: Ultrafast laser techniques can be used to detect and characterize short-lived intermediates, providing direct experimental evidence for the involvement of Pt(I) in reaction mechanisms.

High-Resolution Mass Spectrometry (ESI-MS): This can help identify the formation of novel platinum complexes in solution, even in low concentrations. nih.gov

The integration of these techniques allows for a feedback loop where theoretical predictions guide experimental design, and experimental results are used to refine and validate computational models.

Role of Platinum(1+), chloro- in Addressing Grand Challenges in Chemistry

The development of Pt(I)Cl chemistry has the potential to contribute to solving some of the most pressing global challenges, particularly in energy and environmental science.

Catalysis for a Sustainable Future:

Energy Conversion: Platinum is a key catalyst in fuel cells and water electrolyzers. acs.orgacs.org Understanding the role of different platinum oxidation states, including Pt(I), in catalytic cycles like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) could lead to more efficient and durable catalysts. mdpi.com The unique reactivity of Pt(I) might offer alternative, lower-energy pathways for these crucial reactions.

Valorization of Feedstocks: The activation of strong chemical bonds, such as C-H bonds in methane or C-O bonds in biomass, is a major goal in catalysis. The radical nature of Pt(I)Cl could be uniquely suited for breaking these inert bonds, enabling the conversion of abundant raw materials into valuable chemicals. ncert.nic.in

Environmental Remediation:

Pollutant Degradation: Platinum-based catalysts are used to treat volatile organic compounds (VOCs). acs.org A significant challenge is catalyst poisoning, for instance by chlorine-containing compounds. acs.org Research into Pt(I)Cl could provide fundamental insights into the mechanisms of chlorine deactivation and potentially lead to the design of more robust catalysts for air and water purification. The interaction between chloride and platinum surfaces is a critical factor in many electrochemical processes, and understanding the Pt(I) state is a piece of this complex puzzle. researchgate.netwikipedia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Platinum(1+), chloro- complexes, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : Synthesis typically involves reducing platinum(IV) precursors (e.g., PtCl₄) in controlled environments or substituting ligands in platinum(II) complexes. Critical parameters include reaction temperature (25–80°C), chloride ion concentration, and ligand-to-metal ratios. For reproducibility, ensure inert atmospheres (e.g., nitrogen) to prevent oxidation and document solvent purity (e.g., anhydrous DMF). Characterization via elemental analysis and IR spectroscopy is essential to confirm purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of Platinum(1+), chloro- complexes?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths and coordination geometry but requires high-quality single crystals. Use synchrotron sources for low-symmetry structures .
  • NMR spectroscopy : ¹⁹⁵Pt NMR identifies oxidation states and ligand environments. Pair with ¹H/¹³C NMR for ligand assignment .
  • UV-Vis and IR spectroscopy : Monitor ligand substitution kinetics and electronic transitions (e.g., d-d transitions) .

Q. How does the stability of Platinum(1+), chloro- complexes vary under different environmental conditions (e.g., pH, temperature, solvent systems)?

  • Methodological Answer : Stability studies require:

  • pH titration : Track speciation changes using potentiometry (e.g., formation of hydroxo or aqua species at pH > 7) .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., ligand loss at 100–200°C) .
  • Solvent polarity tests : Compare stability in polar (water) vs. nonpolar (toluene) solvents via UV-Vis kinetics .

Advanced Research Questions

Q. What mechanistic pathways explain ligand substitution reactions in Platinum(1+), chloro- complexes, and how can kinetic studies be designed to validate these mechanisms?

  • Methodological Answer :

  • Stopped-flow spectroscopy : Monitor fast substitution kinetics (millisecond resolution) with pseudo-first-order conditions .
  • Isotopic labeling : Use ³⁶Cl⁻ to trace chloride ligand exchange pathways .
  • Computational modeling : Combine DFT calculations (e.g., Gibbs free energy barriers) with experimental rate constants to distinguish associative (A) vs. dissociative (D) mechanisms .

Q. How can computational methods (e.g., DFT) be applied to predict the electronic properties and reactivity of Platinum(1+), chloro- complexes?

  • Methodological Answer :

  • DFT workflows : Optimize geometries using B3LYP/LANL2DZ basis sets. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity .
  • Molecular dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., solvent participation in ligand substitution) .
  • TD-DFT : Compare computed UV-Vis spectra with experimental data to validate electronic transitions .

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., redox potentials, binding constants) for Platinum(1+), chloro- complexes across different studies?

  • Methodological Answer :

  • Standardized calibration : Use reference electrodes (e.g., Ag/AgCl) and buffer solutions to ensure consistent redox potential measurements .
  • Meta-analysis : Apply statistical tools (e.g., weighted averages) to reconcile binding constant discrepancies, accounting for ionic strength and temperature variations .
  • Error propagation analysis : Quantify uncertainties in potentiometric or spectrophometric measurements to identify outlier datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.